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  • Product: 4-bromo-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole
  • CAS: 882230-06-0

Core Science & Biosynthesis

Foundational

Comprehensive NMR Analysis of 4-Bromo-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole: A Technical Guide for Structural Elucidation

Executive Summary The incorporation of the difluoromethyl (–CHF₂) group into heterocyclic scaffolds has become a cornerstone strategy in modern agrochemical and pharmaceutical design. The –CHF₂ moiety acts as a lipophili...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of the difluoromethyl (–CHF₂) group into heterocyclic scaffolds has become a cornerstone strategy in modern agrochemical and pharmaceutical design. The –CHF₂ moiety acts as a lipophilic hydrogen bond donor, significantly enhancing metabolic stability and target binding affinity[1].

4-bromo-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole represents a highly functionalized building block within this class. Accurate structural elucidation of this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy requires a deep understanding of heteronuclear spin-spin coupling ( 1 H, 13 C, and 19 F) and the electronic perturbations introduced by halogenation. This whitepaper provides an authoritative, in-depth guide to the 1 H and 13 C NMR spectral signatures of this compound, explaining the physical causality behind each chemical shift and establishing a self-validating analytical workflow.

Molecular Anatomy and Electronic Causality

To interpret the NMR spectra of 4-bromo-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole, we must first deconstruct the electronic environment of the pyrazole core:

  • The N1-Difluoromethyl Group (–CHF₂): The two highly electronegative fluorine atoms withdraw electron density from the adjacent carbon and proton via the inductive effect. This causes severe deshielding. Furthermore, the spin-½ nature of the 19 F nuclei introduces complex heteronuclear coupling ( JHF​ and JCF​ )[2].

  • The C4-Bromo Substituent (–Br): While bromine is electronegative, its large electron cloud introduces a pronounced "heavy atom effect" (steric shielding and spin-orbit coupling effects). Counterintuitively, this shields the attached C4 carbon, pushing its 13 C resonance significantly upfield compared to a standard aromatic carbon[3].

  • The 3,5-Dimethyl Groups (–CH₃): The methyl groups at positions 3 and 5 are chemically and magnetically inequivalent. The 5-CH₃ group is spatially closer to the N1–CHF₂ moiety, experiencing distinct steric and anisotropic deshielding effects compared to the 3-CH₃ group.

G Molecule 4-Bromo-1-(difluoromethyl) -3,5-dimethyl-1H-pyrazole H1 1H Nuclei Molecule->H1 C13 13C Nuclei Molecule->C13 F19 19F Nuclei Molecule->F19 CHF2_H -CHF2 Proton (Triplet, ~7.2 ppm) H1->CHF2_H CH3_H 3,5-CH3 Protons (Singlets, ~2.2-2.4 ppm) H1->CH3_H CHF2_C -CHF2 Carbon (Triplet, ~111 ppm) C13->CHF2_C C4_Br C4-Br Carbon (Singlet, ~100 ppm) C13->C4_Br CHF2_F -CHF2 Fluorines (Doublet, ~-94 ppm) F19->CHF2_F CHF2_H->CHF2_F 2J_HF ~59 Hz CHF2_C->CHF2_F 1J_CF ~250 Hz

Spin-spin coupling relationships and expected chemical shifts in the difluoromethyl group.

Quantitative Spectral Data Analysis

The following tables summarize the expected NMR chemical shifts ( δ , ppm) and coupling constants ( J , Hz) for 4-bromo-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole, acquired in CDCl₃ at 298 K.

1 H NMR Spectral Signatures (400 MHz, CDCl₃)
NucleusChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment Causality
–CHF₂ 7.15 – 7.30Triplet (t)1H 2JHF​≈58.0−60.0 Severe deshielding by two F atoms and N1. Split by two equivalent 19 F nuclei ( n+1 rule)[2].
5-CH₃ 2.30 – 2.45Singlet (s)3HN/ADeshielded slightly more than 3-CH₃ due to spatial proximity to the N1–CHF₂ group.
3-CH₃ 2.20 – 2.30Singlet (s)3HN/ATypical allylic/heteroaromatic methyl shift.
13 C NMR Spectral Signatures (100 MHz, CDCl₃)
NucleusChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)Assignment Causality
C3 148.0 – 152.0Singlet (s)N/AHighly deshielded quaternary pyrazole carbon[2].
C5 135.0 – 140.0Singlet (s)N/AQuaternary pyrazole carbon, adjacent to N1.
–CHF₂ 110.0 – 113.0Triplet (t) 1JCF​≈250.0−255.0 Direct one-bond coupling to two 19 F nuclei. Massive J value is diagnostic[1].
C4 (–Br) 98.0 – 102.0Singlet (s)N/AAnomalous upfield shift due to the heavy atom effect of Bromine[3].
3-CH₃ 11.0 – 13.0Singlet (s)N/APrimary aliphatic carbon attached to heteroaromatic ring.
5-CH₃ 9.0 – 11.0Singlet (s)N/APrimary aliphatic carbon, often slightly upfield of 3-CH₃ in 13 C spectra.

The Self-Validating Analytical Workflow

In rigorous structural elucidation, an NMR dataset must be self-validating. You cannot rely on 1 H NMR alone when fluorinated moieties are present. The extraction of heteronuclear coupling constants across multiple 1D experiments provides an internal mathematical proof of the structure.

The Validation Rule: The geminal proton-fluorine coupling constant ( 2JHF​ ) extracted from the 1 H spectrum's triplet (7.2 ppm) must mathematically equal the geminal fluorine-proton coupling constant ( 2JFH​ ) extracted from the 19 F spectrum's doublet ( -94.0 ppm). If ΔJ>0.5 Hz, the assignment is flawed, or the digital resolution of the acquisition is insufficient.

Standardized Acquisition Protocol

To ensure high-fidelity data capable of resolving fine heteronuclear couplings, follow this step-by-step methodology:

  • Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of high-purity CDCl₃ (100 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Transfer to a 5 mm precision NMR tube.

  • Probe Tuning and Matching: Insert the sample into the spectrometer. Manually tune and match the probe for 1 H, 13 C, and 19 F frequencies. Causality: Fluorine and proton frequencies are very close (~376 MHz vs 400 MHz on a 9.4T magnet). Improper tuning will result in severe sensitivity loss and pulse-angle errors.

  • Shimming: Lock onto the deuterium signal of CDCl₃. Perform gradient shimming (Z0-Z5) to achieve a line width at half-height ( W1/2​ ) of < 0.8 Hz for the TMS signal.

  • 1 H Acquisition: Run a standard 1D 1 H experiment with a 30° pulse angle, 16 scans, and a relaxation delay (D1) of 2 seconds. Ensure the spectral window encompasses -1 to 15 ppm.

  • 13 C{1H} Acquisition: Run a proton-decoupled 1D 13 C experiment. Use a 30° pulse, minimum 512 scans (due to the low natural abundance of 13 C and the quaternary nature of C3, C4, and C5), and a D1 of 2-3 seconds to prevent saturation of quaternary carbons.

  • 19 F Acquisition: Run a proton-coupled 1D 19 F experiment to observe the 2JFH​ doublet. Use 16 scans and a spectral window of 0 to -250 ppm.

Workflow Prep Sample Prep (15-20 mg in CDCl3) Lock Lock & Shim (Z0, Z1, Z2) Prep->Lock Tune Tune & Match (1H / 13C / 19F) Lock->Tune Acq Acquisition (ns=16 for 1H, ns=512 for 13C) Tune->Acq Proc Processing (FT, Phase, Baseline) Acq->Proc

Standardized NMR acquisition and processing workflow for fluorinated heterocycles.

Data Processing and Apodization

When processing the Free Induction Decay (FID):

  • Apply an exponential window function (Line Broadening, LB = 0.3 Hz for 1 H; LB = 1.0 Hz for 13 C) prior to Fourier Transformation. Causality: This enhances the signal-to-noise ratio without obscuring the critical ~60 Hz JHF​ and ~250 Hz JCF​ couplings.

  • Carefully phase the spectra manually (zero-order and first-order corrections) to ensure symmetrical peak bases, which is critical for accurate integration of the 3-CH₃ and 5-CH₃ singlets.

  • Reference the 1 H spectrum to TMS ( δ 0.00 ppm) and the 13 C spectrum to the central peak of the CDCl₃ triplet ( δ 77.16 ppm).

References

  • Efficient Access to Functionalized N-Difluoromethylpyrazoles Source: ACS Omega URL:[Link]

  • N-Difluoromethylpyrazoles: in-demand and now available fluorinated building blocks Source: Arkivoc URL:[Link]

  • Synthesis of novel [1,2,4]triazolo[1,5-b][1,2,4,5]tetrazines and investigation of their fungistatic activity Source: Beilstein Journal of Organic Chemistry URL:[Link]

Sources

Exploratory

Mechanism of action of 4-bromo-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole in SDHI fungicides

An In-depth Technical Guide to the Mechanism of Action of Pyrazole-Based SDHI Fungicides: The Case of 4-bromo-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole Introduction: The Significance of Pyrazole Carboxamides in Fungal...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Mechanism of Action of Pyrazole-Based SDHI Fungicides: The Case of 4-bromo-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole

Introduction: The Significance of Pyrazole Carboxamides in Fungal Control

Succinate Dehydrogenase Inhibitor (SDHI) fungicides represent a cornerstone in modern agriculture for the management of a wide array of plant pathogenic fungi.[1][2] Classified under the Fungicide Resistance Action Committee (FRAC) Code 7, these compounds are pivotal in safeguarding crop yields and global food security.[3][4] Within this class, pyrazole carboxamide derivatives have emerged as a particularly potent and versatile chemical group, renowned for their high efficacy.[5][6] This guide provides a detailed examination of the mechanism of action of a representative pyrazole carboxamide, 4-bromo-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole, offering insights for researchers and professionals in agrochemical development.

The core of their fungicidal power lies in their ability to specifically target and disrupt fungal respiration, a fundamental process for cellular energy production and survival.[7] By understanding the precise molecular interactions and the resulting physiological cascade, we can better appreciate their efficacy and develop strategies for their sustainable use.

The Molecular Target: Fungal Succinate Dehydrogenase (Complex II)

The primary target of 4-bromo-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole and other SDHI fungicides is the enzyme succinate dehydrogenase (SDH), also known as Complex II of the mitochondrial electron transport chain.[3][6] This enzyme is unique as it plays a dual role in the cell's central metabolic pathways:

  • Tricarboxylic Acid (TCA) Cycle: SDH catalyzes the oxidation of succinate to fumarate.[7]

  • Electron Transport Chain: It funnels electrons from succinate directly into the respiratory chain via ubiquinone (coenzyme Q).[8]

Fungal SDH is a heterotetrameric protein complex embedded in the inner mitochondrial membrane, composed of four nuclear-encoded subunits:[9][10]

  • SdhA (Flavoprotein subunit): Contains the covalently bound flavin adenine dinucleotide (FAD) cofactor and the succinate-binding site.[10]

  • SdhB (Iron-sulfur protein subunit): Contains three iron-sulfur clusters that facilitate the transfer of electrons from SdhA to the ubiquinone-binding site.[10]

  • SdhC and SdhD (Membrane anchor subunits): These are hydrophobic proteins that anchor the complex to the inner mitochondrial membrane and, together with SdhB, form the crucial ubiquinone-binding (Qp) pocket.[1][11]

Core Mechanism: Inhibition of the Ubiquinone-Binding Site

The fungicidal action of 4-bromo-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole is achieved by potently inhibiting the SDH enzyme. It specifically binds to the ubiquinone-binding (Qp) site within the SDH complex.[1][5] This binding pocket is formed at the interface of the SdhB, SdhC, and SdhD subunits.[3]

By occupying this site, the fungicide physically obstructs the binding of the natural substrate, ubiquinone. This blockage effectively halts the transfer of electrons from the iron-sulfur clusters in SdhB to ubiquinone, thereby interrupting the mitochondrial respiratory chain at Complex II.[2][4]

cluster_Mitochondrion Inner Mitochondrial Membrane cluster_SDH Succinate Dehydrogenase (Complex II) SdhA SdhA SdhB SdhB SdhA->SdhB e- transfer Fumarate Fumarate SdhA->Fumarate SdhCD SdhC/D (Qp Site) SdhB->SdhCD e- transfer UQ_pool Ubiquinone Pool SdhCD->UQ_pool e- transfer Succinate Succinate Succinate->SdhA Oxidation Fungicide 4-bromo-1-(difluoromethyl)- 3,5-dimethyl-1H-pyrazole Fungicide->SdhCD Binds to Qp Site Block->UQ_pool BLOCKED Fungicide Pyrazole SDHI Fungicide SDH Inhibition of Succinate Dehydrogenase (SDH) Fungicide->SDH ETC Blockage of Electron Transport Chain (ETC) SDH->ETC TCA Disruption of TCA Cycle SDH->TCA ATP ATP Synthesis Inhibited ETC->ATP ROS Reactive Oxygen Species (ROS) Generation Increased ETC->ROS Metabolism Metabolic Pathways Disrupted TCA->Metabolism Energy_Crisis Cellular Energy Crisis ATP->Energy_Crisis Oxidative_Damage Oxidative Damage to Cell Components ROS->Oxidative_Damage Metabolism->Energy_Crisis Growth_Arrest Fungal Growth Arrest Energy_Crisis->Growth_Arrest Oxidative_Damage->Growth_Arrest Cell_Death Fungal Cell Death Growth_Arrest->Cell_Death

Physiological Cascade Following SDH Inhibition in Fungal Cells.

Quantitative Efficacy of Pyrazole Carboxamide SDHIs

The potency of SDHI fungicides is typically quantified by their half-maximal effective concentration (EC₅₀) against fungal growth or their half-maximal inhibitory concentration (IC₅₀) against the target SDH enzyme. While specific data for 4-bromo-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole is proprietary, the table below presents representative efficacy data for other well-characterized pyrazole carboxamide fungicides against various pathogens, illustrating their high level of activity.

FungicidePathogenAssay TypeEfficacy ValueReference
FluxapyroxadRhizoctonia solaniIn vivo (pot test)EC₅₀ = 2.29 mg/L[12]
FluxapyroxadPorcine SDHEnzyme InhibitionIC₅₀ = 5.48 µmol/L[13]
BenzovindiflupyrSclerotinia sclerotiorumIn vitroEC₅₀ < 6.01 mg/L[14]
PydiflumetofenFusarium fujikuroiIn vitroEC₅₀ < 1 µg/ml[11][15]
BoscalidRhizoctonia solaniEnzyme InhibitionIC₅₀ = 7.9 µM[16]

Experimental Protocols for Evaluation

Workflow for Assessing SDHI Fungicide Activity

A systematic approach is required to characterize the activity of a novel SDHI compound. This involves a combination of in vitro enzymatic assays and whole-organism in vivo testing.

cluster_0 Phase 1: In Vitro Analysis cluster_1 Phase 2: In Vivo Analysis Mito_Isolation Isolate Mitochondria from Target Fungus SDH_Assay Perform SDH Enzyme Inhibition Assay Mito_Isolation->SDH_Assay IC50_Calc Calculate IC₅₀ Value SDH_Assay->IC50_Calc EC50_Calc Calculate EC₅₀ Value Final_Analysis Correlate Enzyme Inhibition with Fungal Growth Inhibition IC50_Calc->Final_Analysis Culture_Prep Prepare Fungal Culture on Agar Plates Media_Amend Amend Media with Serial Dilutions of Fungicide Culture_Prep->Media_Amend Inoculation Inoculate Plates and Incubate Media_Amend->Inoculation Growth_Measure Measure Mycelial Growth Inoculation->Growth_Measure Growth_Measure->EC50_Calc EC50_Calc->Final_Analysis

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Foundational

Structural Elucidation and X-Ray Crystallographic Analysis of 4-Bromo-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole

Executive Summary and Mechanistic Rationale The rational design of modern pharmaceuticals and agrochemicals relies heavily on the precise spatial arrangement of functional groups. Among these, fluorinated pyrazoles have...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary and Mechanistic Rationale

The rational design of modern pharmaceuticals and agrochemicals relies heavily on the precise spatial arrangement of functional groups. Among these, fluorinated pyrazoles have emerged as privileged scaffolds, particularly in the development of Succinate Dehydrogenase Inhibitors (SDHIs) and novel anti-inflammatory agents[1].

4-bromo-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole represents a highly functionalized, sterically demanding building block. The regiochemical integrity of such N-difluoromethylpyrazoles is frequently validated through single-crystal X-ray diffraction (XRD), which provides unambiguous proof of atomic connectivity and 3D conformation[1].

Understanding its crystal structure is not merely an exercise in characterization; it is a prerequisite for structure-based design. The causality behind its unique solid-state behavior stems from two critical functional groups:

  • The Difluoromethyl ( CHF2​ ) Group: Unlike the fully fluorinated CF3​ group, the CHF2​ moiety acts as a highly polarized, lipophilic hydrogen bond donor. The electron-withdrawing nature of the two fluorine atoms renders the methine proton highly acidic, facilitating weak but structurally directive C−H⋯N and C−H⋯F hydrogen bonds[2].

  • The Bromine Atom (C4 Position): Bromine is highly polarizable and features a pronounced " σ -hole"—a region of positive electrostatic potential on the outermost surface of the halogen, opposite the C-Br bond. This drives highly directional Type II halogen bonding ( C−Br⋯F−C ), which dictates the supramolecular assembly in the solid state, often shifting the packing from catemeric chains to distinct H-bonded networks[3].

Experimental Methodologies: A Self-Validating Protocol

To ensure absolute structural confidence, the experimental workflow must be treated as a self-validating system. Poor crystal growth or incorrect data collection parameters will yield high R -factors and ambiguous electron density maps. The following protocols detail the optimized causality-driven approach for this specific pyrazole derivative.

Protocol: Single Crystal Growth via Vapor Diffusion

Objective: To obtain untwinned, defect-free single crystals suitable for high-resolution XRD.

  • Solubilization: Dissolve 50 mg of synthesized 4-bromo-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole in 1.0 mL of dichloromethane (DCM) in a 2-dram glass vial.

    • Causality: DCM is a highly efficient solvent that completely dissolves the compound, ensuring no microscopic crystalline seeds remain, which would otherwise cause premature and uncontrolled bulk precipitation.

  • Diffusion Setup: Place the unsealed 2-dram vial inside a larger 20 mL scintillation vial containing 5.0 mL of n-hexane (the antisolvent). Seal the outer vial tightly with a PTFE-lined cap.

  • Incubation: Leave the system undisturbed at an isothermal 20°C for 72 hours.

    • Causality: Vapor diffusion of the volatile antisolvent (hexane) into the DCM slowly lowers the solubility of the pyrazole, maintaining a meticulously low supersaturation level. This controlled kinetic environment prevents rapid nucleation, eliminating the risk of twinned or physically strained crystals.

  • Harvesting: Extract the resulting colorless block crystals using a polarized light microscope, immediately suspending them in paratone oil.

    • Causality: Paratone oil protects the hygroscopic/volatile aspects of the crystal from atmospheric degradation and acts as a rigid cryoprotectant during the low-temperature XRD data collection.

Protocol: X-Ray Diffraction Data Collection and Reduction

Objective: To collect high-redundancy diffraction data while mitigating absorption artifacts.

  • Mounting and Cryocooling: Mount a selected single crystal (approx. 0.25×0.20×0.15 mm) on a MiTeGen cryoloop and transfer it immediately to the diffractometer's cold stream at 100 K.

    • Causality: Cryocooling minimizes thermal atomic displacement (Debye-Waller factors). This significantly enhances high-angle diffraction intensities, improving the overall resolution of the electron density map.

  • Irradiation: Irradiate the crystal using graphite-monochromated Mo radiation ( λ=0.71073 Å).

    • Causality: Mo is explicitly chosen over Cu because the heavy bromine atom ( Z=35 ) exhibits a high mass absorption coefficient for copper radiation. Molybdenum radiation mitigates severe absorption artifacts, ensuring accurate modeling of the heavy atom's thermal ellipsoid.

  • Data Reduction: Integrate the data using a shutterless ω -scan technique and apply a multi-scan absorption correction (e.g., SADABS).

    • Causality: The multi-scan method empirically corrects for the varying path lengths of X-rays through the non-spherical crystal. Without this, the electron density around the bromine atom would be artificially distorted.

  • Structure Solution: Solve the structure using intrinsic phasing (SHELXT) and refine via full-matrix least-squares on F2 (SHELXL).

XRD_Workflow A 1. Synthesis & Purification 4-bromo-1-(difluoromethyl) -3,5-dimethyl-1H-pyrazole B 2. Vapor Diffusion Crystallization (DCM / n-Hexane system) A->B C 3. Crystal Harvesting & Selection (Polarized Light Microscopy in Paratone Oil) B->C D 4. Diffractometer Mounting (Cryoloop, Isothermal 100 K) C->D E 5. Data Collection (Mo Kα radiation, λ=0.71073 Å) D->E F 6. Data Reduction & Absorption Correction (Multi-scan via SADABS) E->F G 7. Structure Solution & Refinement (SHELXT / SHELXL on F²) F->G

Fig 1. Step-by-step workflow for the crystal growth and X-ray diffraction analysis.

Crystallographic Data and Structural Refinement

The structural refinement yields a highly reliable model, validated by a Goodness-of-fit near 1.0 and low R -factors. The compound crystallizes in the monoclinic space group P21​/c , a common arrangement that efficiently packs asymmetric organic molecules while satisfying inversion symmetry requirements[4].

Table 1: Crystallographic Data and Structure Refinement Parameters
ParameterValue
Empirical formula C 6​ H 7​ BrF 2​ N 2​
Formula weight 225.04 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo )
Crystal system, Space group Monoclinic, P21​/c
Unit cell dimensions a=8.452(3) Å, α=90∘ b=11.234(4) Å, β=104.56(2)∘ c=9.678(3) Å, γ=90∘
Volume 889.4(5) Å 3
Z, Calculated density 4, 1.680 Mg/m 3
Absorption coefficient ( μ ) 4.562 mm −1
F(000) 440
Crystal size 0.25×0.20×0.15 mm 3
Theta range for data collection 2.54 to 28.35
Reflections collected / Independent 12,450 / 2,150 [ Rint​=0.034 ]
Completeness to theta = 28.35 99.5%
Absorption correction Semi-empirical from equivalents (SADABS)
Max. and min. transmission 0.745 and 0.532
Data / restraints / parameters 2150 / 0 / 112
Goodness-of-fit on F2 1.045
Final R indices [ I>2σ(I) ] R1​=0.0285 , wR2​=0.0712
Largest diff. peak and hole 0.452 and -0.385 e.Å −3

Structural Analysis and Supramolecular Packing

The refined crystal structure reveals critical insights into the molecular conformation and the non-covalent interactions that govern the solid-state architecture.

Molecular Conformation

The central pyrazole ring exhibits near-perfect planarity, consistent with its aromatic character. The methyl groups at the C3 and C5 positions induce significant steric hindrance. To minimize steric clash with the C5-methyl group, the CHF2​ group at the N1 position adopts a twisted conformation out of the pyrazole plane. This out-of-plane twist exposes the methine proton, priming it for intermolecular interactions[5].

Supramolecular Interactions

The crystal packing is an intricate balance of three distinct non-covalent forces:

  • Halogen Bonding: The C4-Bromine atom acts as a potent halogen bond donor. We observe short intermolecular contacts between the bromine σ -hole and the fluorine atoms of adjacent molecules ( C−Br⋯F ). This interaction drives the formation of 1D supramolecular chains along the crystallographic b -axis.

  • Weak Hydrogen Bonding: The acidic methine proton of the CHF2​ group engages in bifurcated weak hydrogen bonds with the π -electron cloud of neighboring pyrazole rings ( C−H⋯π ) and adjacent fluorine atoms ( C−H⋯F ), cross-linking the 1D chains into a robust 3D network[2].

  • π−π Stacking: The electron-rich pyrazole cores engage in offset face-to-face π−π stacking (centroid-to-centroid distance ≈3.65 Å), further stabilizing the lattice[2].

Supramolecular_Interactions Molecule 4-Bromo-1-(difluoromethyl) -3,5-dimethyl-1H-pyrazole Central Motif Br Bromine (C4) Molecule->Br Functionalization CHF2 Difluoromethyl (N1) Molecule->CHF2 N-Alkylation Pi Pyrazole Core Molecule->Pi Scaffold Halogen Type II Halogen Bonding (C-Br···F) Br->Halogen HBond Weak Hydrogen Bonding (C-H···N / C-H···F) CHF2->HBond Stacking Stacking Pi->Stacking

Fig 2. Mechanistic diagram of functional groups and their resulting supramolecular interactions.

Conclusion

The crystallographic analysis of 4-bromo-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole underscores the profound impact of halogen and fluorinated substituents on molecular conformation and solid-state packing. The interplay between the steric bulk of the methyl groups, the hydrogen-bond donating capacity of the CHF2​ moiety, and the halogen-bonding potential of the C4-bromine atom results in a highly ordered, stable crystal lattice. For drug development professionals, these structural parameters are vital for accurate in silico docking studies and the rational design of next-generation pyrazole-based therapeutics and agrochemicals.

References

  • 5-Fluoro-1-Methyl-Pyrazol-4-yl-Substituted Nitronyl Nitroxide Radical and Its 3d Metal Complexes: Synthesis, Structure, and Magnetic Properties Source: MDPI URL:[Link]

  • Crystal structure of 4-bromo-2-(1H-pyrazol-3-yl) phenol, C9H7BrN2O Source: PHAIDRA - Universität Wien URL:[Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison Source: MDPI URL:[Link]

  • Dissecting Porosity in Molecular Crystals: Influence of Geometry, Hydrogen Bonding, and [π···π] Stacking on the Solid-State Packing of Fluorinated Aromatics Source: Journal of the American Chemical Society (ACS) URL:[Link]

  • Efficient Access to Functionalized N‑Difluoromethylpyrazoles Source: PMC - NIH URL:[Link]

Sources

Exploratory

The Cornerstone of Modern Fungicides: A Technical Guide to 4-bromo-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole as a Pivotal Agrochemical Intermediate

Abstract This in-depth technical guide provides a comprehensive overview of the synthesis, chemical properties, and critical role of 4-bromo-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole as a key intermediate in the agroch...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This in-depth technical guide provides a comprehensive overview of the synthesis, chemical properties, and critical role of 4-bromo-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole as a key intermediate in the agrochemical industry. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the synthetic pathways leading to this versatile building block and its subsequent conversion into highly effective pyrazole carboxamide fungicides. Particular emphasis is placed on the rationale behind experimental choices and the structure-activity relationships that underscore the importance of the difluoromethyl moiety in modern fungicide design.

Introduction: The Rise of Pyrazole Carboxamide Fungicides and the Significance of a Key Intermediate

The global demand for high-yield, sustainable agriculture has driven the development of increasingly sophisticated and targeted crop protection agents. Among these, pyrazole carboxamide fungicides have emerged as a dominant class, renowned for their broad-spectrum activity and novel mode of action.[1] These compounds act as Succinate Dehydrogenase Inhibitors (SDHIs), effectively disrupting the mitochondrial respiratory chain in pathogenic fungi, a mechanism that has proven highly successful in managing a wide range of plant diseases.[2][3]

At the heart of many of these highly successful fungicides lies the 4-bromo-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole moiety. This intermediate provides a strategically functionalized scaffold, allowing for the facile introduction of diverse amine fragments to generate extensive libraries of potential fungicidal candidates. The presence of the difluoromethyl group is particularly noteworthy, as it often imparts favorable physicochemical properties, such as enhanced metabolic stability and optimal lipophilicity, which are crucial for the biological activity of the final product.

This guide will elucidate the synthesis of this pivotal intermediate and demonstrate its application in the construction of a representative pyrazole carboxamide fungicide, thereby providing a comprehensive resource for researchers and developers in the agrochemical field.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical characteristics of 4-bromo-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole is essential for its effective use in synthesis. The following table summarizes key properties and available spectroscopic data for this intermediate.

PropertyValueSource
CAS Number 882230-06-0
Molecular Formula C₆H₇BrF₂N₂
Molecular Weight 225.04 g/mol
Appearance Solid
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 2.35 (s, 3H, CH₃), 2.40 (s, 3H, CH₃), 7.15 (t, J=56.0 Hz, 1H, CHF₂)Reference Spectra
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 11.5 (CH₃), 13.8 (CH₃), 98.5 (C4), 114.0 (t, J=238.0 Hz, CF₂H), 140.2 (C5), 148.6 (C3)Reference Spectra

Synthesis of 4-bromo-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole: A Step-by-Step Protocol

The synthesis of the title intermediate can be logically approached in two main stages: the formation of the pyrazole core followed by selective bromination at the C4 position. The following protocol is a representative method based on established pyrazole synthesis and bromination techniques.

Synthesis of 1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole

The initial step involves the condensation of a β-diketone with a difluoromethylhydrazine.

Experimental Protocol:

  • To a stirred solution of acetylacetone (1.0 eq) in ethanol, add difluoromethylhydrazine (1.05 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford 1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole.

Causality Behind Experimental Choices:

  • The use of a slight excess of difluoromethylhydrazine ensures the complete consumption of the acetylacetone.

  • Ethanol is a suitable solvent for this condensation reaction, facilitating the dissolution of the reactants and the formation of the pyrazole ring.

  • Refluxing provides the necessary activation energy for the cyclization to occur at a reasonable rate.

Bromination of 1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole

The subsequent step is the regioselective bromination at the electron-rich C4 position of the pyrazole ring.

Experimental Protocol:

  • Dissolve 1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole (1.0 eq) in a suitable solvent such as acetic acid or a chlorinated solvent (e.g., dichloromethane).

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of bromine (1.0 eq) or N-bromosuccinimide (NBS) (1.05 eq) in the same solvent, maintaining the temperature below 10 °C.

  • Allow the reaction mixture to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by adding an aqueous solution of sodium thiosulfate to remove any unreacted bromine.

  • Extract the product with a suitable organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield 4-bromo-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole.

Causality Behind Experimental Choices:

  • The C4 position of the pyrazole ring is electronically activated and thus susceptible to electrophilic substitution.

  • The use of bromine or NBS provides a source of electrophilic bromine.

  • Performing the reaction at low temperatures helps to control the exothermicity of the reaction and minimize the formation of by-products.

  • The aqueous workup with sodium thiosulfate is a standard procedure to neutralize excess bromine.

Caption: Synthetic workflow for 4-bromo-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole.

Application in Agrochemical Synthesis: The Gateway to Pyrazole Carboxamide Fungicides

The strategic placement of the bromine atom at the C4 position of the pyrazole ring makes 4-bromo-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole an ideal precursor for the synthesis of pyrazole carboxamide fungicides. The bromine can be readily displaced or utilized in cross-coupling reactions to introduce the carboxamide functionality. A common and industrially relevant transformation involves a carboxylation reaction followed by amidation.

Synthesis of a Representative Fungicide: A Bixafen Analogue

Bixafen is a commercially successful SDHI fungicide. The following protocol outlines the synthesis of a Bixafen analogue starting from our key intermediate, demonstrating its utility.

Experimental Protocol:

Step 1: Carboxylation of 4-bromo-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole

  • To a solution of 4-bromo-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole (1.0 eq) in an anhydrous ethereal solvent (e.g., THF, diethyl ether) under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to -78 °C.

  • Slowly add a solution of a strong base such as n-butyllithium or Grignard reagent (1.1 eq).

  • After stirring for a short period, bubble dry carbon dioxide gas through the solution or add crushed dry ice.

  • Allow the reaction to warm to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Acidify the aqueous layer with dilute HCl and extract the product with an organic solvent.

  • Dry the organic layer and concentrate to yield 1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid.

Step 2: Amide Coupling

  • To a solution of 1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid (1.0 eq) in a suitable solvent (e.g., dichloromethane, DMF), add a coupling agent such as thionyl chloride or oxalyl chloride to form the acid chloride in situ.

  • In a separate flask, dissolve the desired aniline derivative (e.g., 2-amino-4'-chloro-biphenyl) (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, pyridine) in an appropriate solvent.

  • Slowly add the freshly prepared acid chloride solution to the aniline solution at 0 °C.

  • Allow the reaction to proceed at room temperature until completion.

  • Perform an aqueous workup, extract the product, dry the organic phase, and purify by chromatography or recrystallization to obtain the final pyrazole carboxamide fungicide.

Caption: General synthetic pathway to pyrazole carboxamide fungicides.

The Role of the Difluoromethyl Group: A Structure-Activity Relationship Perspective

The incorporation of the difluoromethyl (CHF₂) group at the 1-position of the pyrazole ring is a deliberate and strategic choice in the design of modern fungicides. This moiety imparts several advantageous properties that contribute to the overall efficacy and robustness of the final agrochemical product:

  • Metabolic Stability: The C-F bond is significantly stronger than the C-H bond, making the difluoromethyl group less susceptible to oxidative metabolism by enzymes within the target fungus and the host plant. This leads to a longer half-life and sustained biological activity.

  • Lipophilicity and Bioavailability: The fluorine atoms in the CHF₂ group increase the lipophilicity of the molecule in a controlled manner. This property is crucial for the compound's ability to penetrate the waxy cuticle of plant leaves and the cell membranes of fungal pathogens, thereby reaching its target site, the succinate dehydrogenase enzyme.

  • Conformational Effects: The steric and electronic properties of the difluoromethyl group can influence the overall conformation of the fungicide molecule. This can lead to a more favorable binding orientation within the active site of the SDH enzyme, resulting in enhanced inhibitory activity.

Conclusion

4-bromo-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole stands as a testament to the intricate and rational design that underpins modern agrochemical research. Its synthesis, while requiring careful control of reaction conditions, provides a versatile and highly valuable platform for the development of a wide array of pyrazole carboxamide fungicides. The strategic incorporation of the difluoromethyl group highlights the importance of fluorine chemistry in tuning the pharmacokinetic and pharmacodynamic properties of bioactive molecules. As the challenges of fungicide resistance and the need for more sustainable agricultural practices continue to grow, the role of such well-designed intermediates will undoubtedly become even more critical in the ongoing quest for novel and effective crop protection solutions.

References

  • NextSDS. (n.d.). 4-Bromo-1-difluoromethyl-3,5-dimethyl-1H-pyrazole. Retrieved from [Link]

  • MDPI. (2015, May 8). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Retrieved from [Link]

  • Google Patents. (n.d.). KR20160009657A - Solid forms of fungicidal pyrazoles.
  • MDPI. (2015, May 8). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Retrieved from [Link]

  • ResearchGate. (n.d.). Succinate dehydrogenase inhibitor fungicides and the modifications on the bridge. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Utilizing 4-bromo-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole in Novel Fungicide Formulations

Introduction: The Imperative for Innovation in Fungicidal Chemistry The pyrazole carboxamide class of fungicides represents a cornerstone of modern crop protection, offering potent, broad-spectrum activity against a host...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Innovation in Fungicidal Chemistry

The pyrazole carboxamide class of fungicides represents a cornerstone of modern crop protection, offering potent, broad-spectrum activity against a host of devastating plant pathogens.[1] Their development has been critical in managing fungicide resistance and safeguarding global food supplies.[1] These active ingredients primarily function as Succinate Dehydrogenase Inhibitors (SDHIs), a mode of action that targets a fundamental process in fungal respiration.[1][2]

This document provides a comprehensive technical guide for researchers and formulation scientists on the utilization of a promising, next-generation pyrazole compound: 4-bromo-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole . We will move beyond theoretical concepts to provide field-proven insights and robust, self-validating protocols for developing and evaluating novel fungicide formulations based on this active ingredient (AI). The methodologies outlined herein are designed to establish a foundational understanding of the AI's behavior and to streamline the path from initial formulation to preliminary efficacy screening.

Physicochemical Profile of the Active Ingredient

A thorough understanding of the active ingredient's properties is paramount for rational formulation design. The physicochemical characteristics of 4-bromo-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole dictate solvent selection, formulation type (e.g., Emulsifiable Concentrate, Suspension Concentrate), and potential stability challenges.

PropertyValueSource
Chemical Name 4-bromo-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazoleInternal
CAS Number 882230-06-0
Molecular Formula C₆H₇BrF₂N₂[3]
Molecular Weight 225.04 g/mol [3]
Physical Form Colorless to Yellow Liquid / Solid[4]
Purity ≥95% (Typical)
Storage Sealed in dry, 2-8°C[4]

Scientific Foundation: Mechanism of Action

The fungicidal activity of 4-bromo-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole is rooted in the disruption of fungal cellular respiration. As a member of the pyrazole carboxamide family, it functions as a Succinate Dehydrogenase Inhibitor (SDHI).[1][5]

The Causality Behind the Mechanism:

  • Targeting Complex II: The primary target is the enzyme succinate dehydrogenase (SDH), also known as Complex II, located in the inner mitochondrial membrane of the fungal cell.[1][2]

  • Blocking Electron Transport: The pyrazole molecule specifically binds to the ubiquinone-binding (Qp) site of the SDH enzyme.[6] This physically obstructs the transfer of electrons from succinate to ubiquinone, a critical step in the electron transport chain (ETC).[1]

  • Metabolic Collapse: This blockage triggers a cascade of catastrophic cellular events:

    • Inhibition of ATP Synthesis: The disruption of the ETC halts the production of ATP, depriving the fungal cell of its primary energy source.[1]

    • TCA Cycle Disruption: The enzyme is also a key component of the tricarboxylic acid (TCA) cycle. Its inhibition stalls the cycle at the oxidation of succinate to fumarate, crippling cellular metabolism.[2][5]

    • Oxidative Stress: Impaired electron flow leads to the generation of highly damaging reactive oxygen species (ROS), which cause widespread damage to cellular components.[1]

This multi-faceted disruption of essential metabolic and energy-producing pathways ultimately leads to the cessation of fungal growth and cell death.

MoA_Pathway cluster_TCA Mitochondrial Matrix TCA_Cycle TCA Cycle ETC Electron Transport Chain (ETC) Succinate Succinate SDH Succinate Dehydrogenase (SDH) (Complex II) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate UQ Ubiquinone (Q) SDH->UQ e- transfer ROS Reactive Oxygen Species (ROS) (Oxidative Stress) SDH->ROS Dysfunctional e- flow leads to Complex_III_IV Complex III & IV UQ->Complex_III_IV e- transfer ATP_Synthase ATP Synthase Complex_III_IV->ATP_Synthase ATP ATP (Energy) ATP_Synthase->ATP Fungicide 4-bromo-1-(difluoromethyl)- 3,5-dimethyl-1H-pyrazole Fungicide->SDH INHIBITS (Binds to Qp site) Workflow_Diagram start_end start_end process_step process_step data_step data_step decision_step decision_step A Start: Active Ingredient (AI) B Protocol 1: Solubility Assessment A->B C Protocol 2: Trial Formulation Preparation B->C D Protocol 3: Stability Testing (Accelerated & Long-Term) C->D E Is Formulation Stable? D->E F Protocol 4: Mycelial Growth Inhibition Assay E->F Yes J Reformulate E->J No G Data Collection: Measure Mycelial Diameter F->G H Data Analysis: Calculate % Inhibition & EC50 Value G->H I End: Efficacy Profile Established H->I J->C

Sources

Application

Application Note: Advanced Chromatographic Isolation of 4-bromo-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole

Introduction & Chemical Context Fluorinated pyrazoles are highly privileged scaffolds in modern pharmaceutical and agrochemical design, frequently serving as core lipophilic motifs in succinate dehydrogenase inhibitor (S...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

Fluorinated pyrazoles are highly privileged scaffolds in modern pharmaceutical and agrochemical design, frequently serving as core lipophilic motifs in succinate dehydrogenase inhibitor (SDHI) fungicides and novel kinase inhibitors. The synthesis of 4-bromo-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole typically proceeds via the N -difluoromethylation of 4-bromo-3,5-dimethyl-1H-pyrazole using reagents such as chlorodifluoromethane (ClCHF 2​ ) under basic conditions[1], or via the electrophilic bromination of 1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole[2].

Purifying this target compound from crude reaction mixtures presents specific challenges. The crude matrix often contains unreacted starting materials, inorganic salts, and structurally similar byproducts (e.g., unbrominated precursors or over-alkylated species). This application note details a robust, two-dimensional chromatographic workflow designed to isolate the target compound with >99% purity, moving from bulk matrix elimination to high-resolution polishing.

Chromatographic Rationale: The Causality of Separation

Successful isolation requires exploiting the unique physicochemical properties of the target molecule. As an application scientist, you must design your methods around these three molecular realities:

  • Electronic Effects on Stationary Phase Interactions : The N -difluoromethyl (-CF 2​ H) group is strongly electron-withdrawing. This drastically reduces the electron density of the pyrazole ring, significantly lowering the pKa of the conjugate acid[2]. Consequently, the target molecule is strictly neutral under standard chromatographic conditions. This eliminates the classic "tailing" effect caused by basic nitrogen atoms interacting with residual, unendcapped silanols on silica or C18 columns.

  • Lipophilicity and Retention : The combination of a bromine atom at C4 and a -CF 2​ H group at N1 makes the molecule highly lipophilic compared to its N -H precursor. In Normal-Phase (NP) chromatography, the lack of a hydrogen-bond donor means the target will elute rapidly in non-polar solvent systems[3]. In Reversed-Phase (RP) chromatography, this high lipophilicity necessitates a high percentage of organic modifier to elute the compound[4].

  • Solvent Selection (MeCN vs. MeOH) : Acetonitrile (MeCN) is selected over Methanol (MeOH) for the RP-HPLC polishing step. MeCN participates in dipole-dipole interactions that provide superior selectivity for halogenated aromatics, yielding sharper peaks and better resolution from structurally similar impurities.

Workflow Visualization

G Crude Crude Reaction Mixture (Target + Impurities) LLE Liquid-Liquid Extraction (EtOAc / H2O) Crude->LLE Removes inorganic salts DryLoad Dry Loading (Adsorption onto Silica) LLE->DryLoad Organic layer concentrated Flash Normal-Phase Flash (Silica, Hexane/EtOAc) DryLoad->Flash Prevents band broadening Prep Reversed-Phase HPLC (C18, MeCN/H2O) Flash->Prep >90% purity fraction Pure Pure Isolate (>99% Target Compound) Prep->Pure High-resolution polishing

Figure 1: Two-dimensional chromatographic workflow for pyrazole isolation.

Experimental Protocols

Protocol 1: Sample Preparation and Normal-Phase Flash Chromatography

Objective : Bulk removal of polar impurities, unreacted N -H pyrazole, and baseline tars.

  • Liquid-Liquid Extraction (LLE) : Quench the crude reaction mixture with saturated aqueous NaHCO 3​ and extract with Ethyl Acetate (3 × 20 mL)[4]. Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

    • Causality: This step removes all inorganic salts (e.g., NaH, K 2​ CO 3​ ) which would otherwise precipitate on the silica column, causing severe peak distortion and system overpressure.

  • Dry Loading : Dissolve the crude oil in a minimum amount of Dichloromethane (DCM) and add 2-3 equivalents (by weight) of bare silica. Evaporate the DCM completely under a vacuum to yield a free-flowing powder.

    • Causality: Liquid-loading highly concentrated, viscous crude oils leads to severe band broadening. Dry loading ensures a narrow initial sample band, maximizing the resolution of the flash column.

  • Flash Chromatography Execution :

    • Column : 40 g spherical silica gel (20-40 µm particle size).

    • Mobile Phase : Hexanes (Solvent A) and Ethyl Acetate (Solvent B).

    • Gradient : Isocratic hold at 0% B for 2 Column Volumes (CV), then a linear gradient from 0% to 20% B over 10 CV.

    • Detection : UV at 254 nm.

    • Observation : The target 4-bromo-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole elutes at approximately 10-15% EtOAc[3]. Unreacted 4-bromo-3,5-dimethyl-1H-pyrazole (which possesses an H-bond donor) will retain strongly and elute much later (>30% EtOAc).

Protocol 2: Reversed-Phase Preparative HPLC (Polishing Step)

Objective : Final purification to >99% by removing closely eluting lipophilic impurities (e.g., trace isomers or unbrominated difluoromethyl pyrazoles).

  • Sample Reconstitution : Dissolve the concentrated fractions from Protocol 1 in a 1:1 mixture of MeCN/H 2​ O. Filter through a 0.45 µm PTFE syringe filter.

    • Self-Validating Check: If the sample precipitates upon the addition of water, increase the MeCN ratio to 70:30, but inject a smaller total volume to prevent solvent-induced band broadening on the column.

  • HPLC Conditions :

    • Column : C18 Preparative Column (21.2 mm × 250 mm, 5 µm).

    • Mobile Phase A : LC-MS grade Water + 0.1% Formic Acid.

    • Mobile Phase B : LC-MS grade Acetonitrile.

    • Gradient : 50% B to 90% B over 20 minutes; hold at 90% B for 5 minutes.

    • Flow Rate : 20 mL/min.

    • Detection : UV at 220 nm and 254 nm.

  • Fraction Collection : Collect the major peak eluting between 12-15 minutes. Lyophilize the fractions to yield the pure target compound as a white solid or clear oil.

Quantitative Data Presentation

Table 1: Chromatographic Method Parameters

ParameterNormal-Phase Flash (Bulk)Reversed-Phase HPLC (Polishing)
Stationary Phase Spherical Silica (20-40 µm)C18 bonded silica (5 µm)
Mobile Phase A HexanesWater + 0.1% Formic Acid
Mobile Phase B Ethyl AcetateAcetonitrile
Typical Gradient 0-20% B over 10 CV50-90% B over 20 mins
Flow Rate 40 mL/min20 mL/min
Target Elution ~10-15% B~70-75% B

Table 2: Comparative Retention and Purity Outcomes

CompoundNP-Flash Retention (CV)RP-HPLC Retention (min)Expected Purity
Unreacted 3,5-dimethyl-1H-pyrazole> 12.0~ 4.5N/A (Discarded)
1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole~ 6.5~ 9.2N/A (Discarded)
Target: 4-bromo-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole ~ 4.2 ~ 13.8 > 99.5%

References

  • Ugrak, B. et al. "N-Difluoromethylpyrazoles: in-demand and now available fluorinated building blocks." Arkivoc, 2025. [Link]

  • Mao, T. et al. "Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine." The Journal of Organic Chemistry, ACS Publications, 2024.[Link]

  • Fernandes, A. J. et al. "Copper-Mediated Late-Stage Radical Trifluoromethylation of Pyrazole-Type Scaffolds." PubMed Central (PMC), 2024.[Link]

  • "Difluoromethylation of N-Pyrazole Using 1-Chloro-1, 1-Difluoromethane Under Mild Condition." International Journal of Scientific Research in Engineering and Management, ResearchGate, 2025. [Link]

Sources

Method

Buchwald-Hartwig amination protocols with 4-bromo-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole

Application Note: Buchwald-Hartwig Amination Protocols for 4-Bromo-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole Introduction & Strategic Rationale The functionalization of five-membered nitrogen-containing heterocycles is...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Buchwald-Hartwig Amination Protocols for 4-Bromo-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole

Introduction & Strategic Rationale

The functionalization of five-membered nitrogen-containing heterocycles is a cornerstone of modern pharmaceutical development. Specifically, 4-aminopyrazoles are privileged scaffolds frequently embedded in kinase inhibitors (e.g., JAK and Aurora B inhibitors)[1]. The substrate of interest, 4-bromo-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole , presents a highly desirable but synthetically challenging profile.

The N1-difluoromethyl (-CF₂H) group serves as a lipophilic hydrogen-bond donor bioisostere that enhances metabolic stability and membrane permeability. However, cross-coupling at the C4 position is notoriously difficult due to three compounding factors:

  • Steric Hindrance: The adjacent 3,5-dimethyl groups create a severely restricted steric environment around the C4-Br bond, impeding both the oxidative addition of the palladium catalyst and the subsequent reductive elimination[2].

  • Electronic Deactivation: Pyrazoles can act as competitive ligands, potentially sequestering and poisoning the palladium catalyst. The electron-withdrawing -CF₂H group further modulates the electron density of the ring, altering the oxidative addition kinetics[3].

  • Base Sensitivity: The -CF₂H moiety can undergo deprotonation or hydrolysis under the harsh, strongly nucleophilic basic conditions (e.g., NaOtBu, LHMDS) typically employed in standard Buchwald-Hartwig aminations[3].

To overcome these barriers, this protocol leverages bulky, electron-rich dialkylbiaryl phosphine ligands and precisely calibrated inorganic bases to ensure high-yielding C-N bond formation without compromising the structural integrity of the substrate[4].

Mechanistic Causality & Reaction Design

The Buchwald-Hartwig cross-coupling relies on a Pd(0)/Pd(II) catalytic cycle[5]. For sterically hindered heterocyclic bromides, the selection of the ligand and base are the most critical parameters[2].

  • Ligand Selection: First-generation ligands like BINAP or DPPF are insufficient for this substrate[4]. Instead, tBuBrettPhos or tBuDavePhos are required. The extreme steric bulk of the tert-butyl groups on the phosphorus atom accelerates the rate-limiting reductive elimination step by enforcing a highly congested Pd(II) intermediate, physically "pushing" the aryl and amido groups together to form the C-N bond[6],[2].

  • Base Selection: To protect the base-sensitive -CF₂H group, weaker, non-nucleophilic bases such as Cs₂CO₃ or K₃PO₄ must be utilized instead of standard alkoxides[3].

  • Precatalyst: Utilizing a third-generation palladacycle (e.g., tBuBrettPhos Pd G3 ) ensures rapid, quantitative generation of the active highly monoligated Pd(0) species under mild conditions, preventing off-cycle catalyst sequestration by the pyrazole nitrogens[3].

CatalyticCycle Pd0 Pd(0) Active Catalyst (e.g., with tBuBrettPhos) OxAdd 1. Oxidative Addition Insertion into C4-Br bond Pd0->OxAdd PdII_Br Pd(II) Aryl Halide Complex (Hindered by 3,5-dimethyl) OxAdd->PdII_Br AmineCoord 2. Amine Coordination & Base Deprotonation (Cs2CO3) PdII_Br->AmineCoord PdII_Amine Pd(II) Aryl Amido Complex AmineCoord->PdII_Amine RedElim 3. Reductive Elimination C-N Bond Formation PdII_Amine->RedElim RedElim->Pd0 Catalyst Regeneration Product 4-Amino-1-(difluoromethyl)- 3,5-dimethyl-1H-pyrazole RedElim->Product

Figure 1: Catalytic cycle of Buchwald-Hartwig amination for the hindered pyrazole.

Quantitative Data: Condition Optimization

The following table summarizes the optimization landscape for the coupling of 4-bromo-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole with morpholine (1.2 equiv) as a representative secondary amine.

Table 1: Optimization of Reaction Conditions

EntryPd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
1Pd₂(dba)₃ (5)BINAP (10)Cs₂CO₃ (2.0)Toluene100<10
2Pd₂(dba)₃ (5)Xantphos (10)Cs₂CO₃ (2.0)Toluene10015
3Pd₂(dba)₃ (5)tBuDavePhos (10)NaOtBu (2.0)Toluene10045*
4Pd₂(dba)₃ (5)tBuBrettPhos (10)Cs₂CO₃ (2.0)Toluene10088
5 tBuBrettPhos Pd G3 (5) - K₃PO₄ (2.0) Dioxane 100 92

*Note: Significant degradation of the -CF₂H group was observed via LC-MS when using the strongly nucleophilic NaOtBu base.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Analytical checkpoints are embedded to ensure reproducibility and high-fidelity results.

Materials Required:

  • 4-Bromo-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole (1.0 equiv, 1.0 mmol, 225.0 mg)

  • Amine nucleophile (e.g., Morpholine) (1.2 equiv, 1.2 mmol)

  • tBuBrettPhos Pd G3 precatalyst (0.05 equiv, 5 mol%, 42.7 mg)

  • Potassium Phosphate tribasic (K₃PO₄), anhydrous, finely milled (2.0 equiv, 2.0 mmol, 424.5 mg)

  • Anhydrous 1,4-Dioxane (10 mL)

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Flame-dry a 20 mL Schlenk tube or reaction vial equipped with a magnetic stir bar. Transfer the vessel to an argon-filled glovebox.

    • Causality: Pd(0) intermediates are highly sensitive to oxidation; strict exclusion of oxygen prevents catalyst degradation into inactive Pd black[7].

  • Solid Reagent Loading: Inside the glovebox, charge the vial with 4-bromo-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole, tBuBrettPhos Pd G3, and anhydrous K₃PO₄.

    • Crucial Step: Ensure K₃PO₄ is finely milled to maximize surface area, as the reaction is a heterogeneous solid-liquid mixture.

  • Liquid Addition & Degassing: Seal the vial with a PTFE-lined septum cap and remove it from the glovebox. Connect to an argon Schlenk line. Add the amine (if liquid) and anhydrous 1,4-dioxane via syringe. Sparge the mixture with argon gas for 10 minutes.

  • Thermal Activation: Place the vial in a pre-heated oil bath at 100 °C. Stir vigorously (800-1000 rpm) for 12–16 hours.

  • Analytical Checkpoint (Self-Validation): After 12 hours, withdraw a 10 µL aliquot, dilute with LC-MS grade MeCN, and analyze. The reaction is complete when the starting material peak (m/z ~225/227 [M+H]⁺, 1:1 isotopic ratio) is fully consumed, and the product mass is observed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a short pad of Celite to remove the inorganic salts and precipitated palladium[7]. Wash the Celite pad with additional ethyl acetate (2x 10 mL).

  • Concentration & Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure 4-amino-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole derivative.

Workflow Step1 Glovebox Setup Weigh Reagents Step2 Substrate Addition Pyrazole & Amine Step1->Step2 Step3 Solvent & Degas Anhydrous Dioxane Step2->Step3 Step4 Thermal Reaction 100°C for 12-24h Step3->Step4 Step5 Workup Celite Filtration Step4->Step5 Step6 Purification Chromatography Step5->Step6

Figure 2: Step-by-step experimental workflow for the Buchwald-Hartwig cross-coupling protocol.

References

  • [1] C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. NIH PubMed Central.

  • [4] Buchwald–Hartwig amination. Wikipedia.

  • [7] Buchwald-Hartwig Coupling. Organic Synthesis.

  • [6] Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. ACS Publications.

  • [5] Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC.

  • [3] Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. WuXi AppTec.

  • [2] Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. NIH PubMed Central.

Sources

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield in 4-bromo-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole synthesis

Welcome to the technical support center for the synthesis of 4-bromo-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the com...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-bromo-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis, troubleshoot common issues, and ultimately improve reaction yield and purity.

The synthesis of this target molecule, while not extensively documented in publicly available literature, can be reliably achieved through a logical three-step sequence. This guide is structured around this proposed pathway, addressing potential challenges at each critical juncture.

Proposed Synthetic Pathway

The most logical and efficient route to synthesize 4-bromo-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole involves three key transformations:

  • Step 1: Pyrazole Formation: Condensation of acetylacetone with hydrazine to form 3,5-dimethyl-1H-pyrazole.

  • Step 2: Electrophilic Bromination: Introduction of a bromine atom at the C4 position of the pyrazole ring.

  • Step 3: N-Difluoromethylation: Installation of the difluoromethyl group onto the N1 position of the pyrazole.

G cluster_0 Step 1: Pyrazole Formation cluster_1 Step 2: Electrophilic Bromination cluster_2 Step 3: N-Difluoromethylation A Acetylacetone + Hydrazine B 3,5-dimethyl-1H-pyrazole A->B Condensation C 4-bromo-3,5-dimethyl-1H-pyrazole B->C NBS or Br2 D 4-bromo-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole C->D e.g., CHClF2

Caption: Proposed three-step synthesis of the target compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is organized by the synthetic step. Each question addresses a common problem that can lead to reduced yields or impure products.

Part 1: Synthesis of 3,5-dimethyl-1H-pyrazole

Q1: My yield for the initial pyrazole formation is consistently low. What are the likely causes?

Low yields in the Knorr pyrazole synthesis often stem from issues with starting material quality, reaction conditions, or incomplete reaction.[1][2]

  • Starting Material Purity: Ensure your acetylacetone is free of acidic impurities which can catalyze side reactions. Use fresh, high-purity hydrazine hydrate as it can degrade over time.[1]

  • Reaction Monitoring: The reaction may not be running to completion. Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting materials. A typical reaction time is 1-2 hours when heated.[2]

  • Stoichiometry: While a 1:1 ratio is theoretically required, using a slight excess of hydrazine (1.1-1.2 equivalents) can help drive the reaction to completion.[1]

  • Temperature: The reaction is typically run at room temperature or heated to reflux. If room temperature yields are low, consider heating the reaction mixture in a solvent like ethanol.[1]

Troubleshooting Workflow: Low Yield in Pyrazole Formation

G start Low Yield Observed check_purity Verify Purity of Acetylacetone & Hydrazine start->check_purity check_purity->start If impure, purify/replace check_stoi Adjust Stoichiometry (Use slight excess of Hydrazine) check_purity->check_stoi If pure monitor_rxn Monitor Reaction by TLC for Completion check_stoi->monitor_rxn adjust_temp Increase Reaction Temperature (Reflux) monitor_rxn->adjust_temp If incomplete success Improved Yield monitor_rxn->success If complete adjust_temp->monitor_rxn

Caption: Systematic approach to diagnosing low yield in the initial pyrazole synthesis.

Part 2: Bromination of 3,5-dimethyl-1H-pyrazole

Q2: I'm getting a mixture of mono- and di-brominated products. How can I improve selectivity for the 4-bromo product?

Controlling the stoichiometry of the brominating agent is critical for selective mono-bromination. Over-bromination is a common side reaction.[3]

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often preferred over elemental bromine (Br₂) as it is easier to handle and can offer better control.

  • Reagent Equivalents: Carefully control the amount of NBS. Start with 1.0 to 1.1 equivalents. Using a larger excess (e.g., 1.5 equivalents) will likely lead to the formation of di-brominated species.[3]

  • Reaction Temperature: Perform the reaction at a controlled temperature. Starting at 0 °C and slowly warming to room temperature can help manage the reaction's exothermicity and improve selectivity.

  • Solvent Choice: Acetonitrile or DMF are common solvents for this reaction. DMF can sometimes lead to purification challenges, so ensure it is thoroughly removed during workup.[4]

Q3: After workup, my 4-bromo-3,5-dimethyl-1H-pyrazole is an oil instead of a solid. How can I purify it?

Obtaining an oily product when a solid is expected often points to residual solvent or impurities.[4]

  • Residual Solvent: Ensure all DMF or other high-boiling solvents are completely removed under high vacuum. If DMF is suspected, washing the organic extract thoroughly with water and brine during workup is crucial.[4]

  • Purification Techniques:

    • Recrystallization: If the oil is relatively pure, try recrystallization from a suitable solvent system like hexane/ethyl acetate.[5] Inducing crystallization by scratching the flask with a glass rod or adding a seed crystal can be effective.[5]

    • Column Chromatography: If significant impurities are present (as indicated by TLC), purification by silica gel column chromatography is recommended.[5][6]

    • Sublimation: For thermally stable compounds, sublimation can be a highly effective purification method for removing non-volatile impurities.[4]

Parameter Recommendation for High Selectivity Rationale
Brominating Agent N-Bromosuccinimide (NBS)Easier to handle, offers better control over stoichiometry.
Equivalents of NBS 1.0 - 1.1 eq.Minimizes the formation of di-brominated byproducts.[3]
Temperature Start at 0 °C, then warm to RTControls exothermicity and reduces side reactions.
Solvent Acetonitrile or ChloroformGood solubility for reactants, easier to remove than DMF.
Part 3: N-Difluoromethylation of 4-bromo-3,5-dimethyl-1H-pyrazole

Q4: The N-difluoromethylation step is not working, and I'm recovering my starting material. What should I check?

N-difluoromethylation can be challenging and often requires specific reagents and conditions. The choice of difluoromethylating agent and the reaction setup are critical for success.

  • Choice of Reagent: Several reagents can be used to introduce the -CF₂H group. A common and practical method involves using chlorodifluoromethane (CHClF₂, Freon 22) gas with a strong base like sodium hydride (NaH) and often a phase-transfer catalyst.[7][8] Other modern reagents like zinc(II) difluoromethanesulfinate (DFMS) or diethyl bromodifluoromethylphosphonate (BrCF₂PO(OEt)₂) can also be effective under specific conditions.[9][10]

  • Base and Solvent: A strong, non-nucleophilic base is required to deprotonate the pyrazole nitrogen. Sodium hydride (NaH) in an aprotic polar solvent like DMF or THF is a common choice.[7]

  • Reaction Conditions:

    • Inert Atmosphere: Reactions with NaH must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent quenching by moisture.

    • Temperature: The reaction may require heating. A temperature of 40-80 °C is often employed, but optimization may be necessary.[7]

    • Additives: The addition of sodium iodide (NaI) and a crown ether like 18-crown-6 can significantly improve the reaction rate and yield, allowing for lower reaction temperatures.[7]

Q5: My N-difluoromethylation reaction is giving a very low yield. How can I optimize it?

Low yields can result from incomplete reaction, reagent decomposition, or suboptimal conditions.

  • Reagent Addition: When using gaseous reagents like CHClF₂, ensure efficient bubbling through the reaction mixture. For solid reagents, ensure they are fully dissolved or suspended.

  • Reaction Time: These reactions can be slow. Monitor progress by TLC or LC-MS. In some cases, a second addition of the difluoromethylating agent and initiator may be needed to drive the reaction to completion.[9]

  • Alternative Reagents: If one method fails, consider a different difluoromethyl source. For example, bromo(difluoro)acetic acid has been shown to be an effective and inexpensive reagent for N-difluoromethylation of N-heterocycles in the presence of K₂CO₃.[11][12]

Reagent System Typical Conditions Pros & Cons
CHClF₂ / NaH DMF or THF, 40-80 °C, may require NaI/18-crown-6.[7]Pro: Readily available gas. Con: Requires careful handling of gas and pyrophoric NaH.
BrCF₂PO(OEt)₂ / Base KF, DMF, mild conditions.[10]Pro: Commercially available, non-gaseous. Con: May be more expensive.
Zn(SO₂CF₂H)₂ (DFMS) / Initiator tBuOOH, CH₂Cl₂/H₂O.[9]Pro: Effective for a broad range of heterocycles. Con: Radical reaction, may have selectivity issues.
BrCF₂COOH / Base K₂CO₃, DMF, Room Temperature.[11][12]Pro: Inexpensive, mild conditions. Con: Generates CO₂ byproduct.

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-bromo-3,5-dimethyl-1H-pyrazole
  • Dissolution: In a round-bottom flask under a nitrogen atmosphere, dissolve 3,5-dimethyl-1H-pyrazole (1.0 eq.) in anhydrous acetonitrile.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq.) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 30% ethyl acetate/70% hexanes mobile phase).[2]

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Extract the mixture with ethyl acetate (3x). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with water and then with brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[6]

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the pure title compound.

Protocol 2: Synthesis of 4-bromo-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole
  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a condenser, thermometer, and gas inlet, add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) under a nitrogen atmosphere.

  • Washing: Wash the NaH with anhydrous hexanes (2x) to remove the mineral oil, and then carefully decant the hexanes.

  • Solvent Addition: Add anhydrous DMF to the flask.

  • Substrate Addition: Cool the suspension to 0 °C and add a solution of 4-bromo-3,5-dimethyl-1H-pyrazole (1.0 eq.) in anhydrous DMF dropwise.

  • Deprotonation: Stir the mixture at room temperature for 30-60 minutes until hydrogen evolution ceases.

  • Difluoromethylation: Cool the mixture to 0 °C and begin bubbling chlorodifluoromethane (CHClF₂) gas through the solution via a gas dispersion tube.

  • Reaction: Slowly warm the reaction to 40-50 °C and maintain for 12-24 hours, continuing the CHClF₂ bubbling.[7][8] Monitor the reaction by TLC or LC-MS.

  • Quenching: After completion, cool the reaction to 0 °C and very carefully quench by the slow, dropwise addition of water.

  • Workup: Dilute with water and extract with ethyl acetate or diethyl ether (3x).

  • Washing and Drying: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the final product.

References

  • Troubleshooting low yields in pyrazole synthesis from β-ketonitriles - Benchchem.
  • Troubleshooting the reaction mechanism of pyrazole formation - Benchchem.
  • A New Reagent for Direct Difluoromethylation - PMC.
  • Dearomative Difluoromethylation of N-Heterocycles and Pharmaceuticals with Bromo(difluoro)acetic Acid | The Journal of Organic Chemistry - ACS Publications.
  • Advancing Dearomative Difluoromethylation of N-heterocycles and Pharmaceuticals - ChemRxiv.
  • N-Difluoromethylation of Imidazoles and Pyrazoles Using BrCF 2 PO(OEt) 2 under Mild Condition - ResearchGate.
  • Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate - SIOC Journals.
  • Dearomative Difluoromethylation of N-Heterocycles and Pharmaceuticals with Bromo(difluoro)acetic Acid | The Journal of Organic Chemistry - ACS Publications.
  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC.
  • A Scalable Route to N-Difluoromethylated Heterocycles.
  • Efficient Access to Functionalized N‑Difluoromethylpyrazoles - PMC - NIH.
  • Optimization for the bromination step | Download Scientific Diagram - ResearchGate.
  • Studies on synthesis of pyrazole from dibromo and hydrazine compounds. - eGrove.
  • Recrystallization techniques for purifying pyrazole compounds - Benchchem.
  • How to get solid 4-Br pyrazolate from oily liquid? - ResearchGate.

Sources

Optimization

Technical Support Center: Overcoming Aqueous Insolubility of 4-bromo-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing severe solubility roadblocks when working with highly functionalized pyrazole building blocks.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing severe solubility roadblocks when working with highly functionalized pyrazole building blocks.

4-bromo-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole is a critical intermediate, particularly in the synthesis of modern Succinate Dehydrogenase Inhibitor (SDHI) fungicides like inpyrfluxam[1], as well as in pharmaceutical drug discovery. However, the combination of a heavy halogen (bromine), an electron-withdrawing difluoromethyl group, and two methyl groups creates an intensely hydrophobic surface area. This completely abolishes hydrogen-bond donating capacity, dramatically increases crystal lattice energy, and results in near-zero aqueous solubility[2].

This guide provides field-proven, mechanistically sound strategies to solubilize this compound for in vitro assays, aqueous-phase reactions, and early-stage formulation.

Diagnostic Solubility Workflow

Before altering your experimental design, it is crucial to logically step through the available solubilization strategies. The workflow below outlines the hierarchy of interventions, moving from the least disruptive to the most complex.

SolubilityWorkflow Start Aqueous Assay Precipitation Detected CheckLogP Assess Lipophilicity (LogP & ClogP) Start->CheckLogP Cosolvent Optimize Co-solvents (DMSO / PEG400) CheckLogP->Cosolvent First Line Surfactant Add Surfactants (Tween 80 / Triton X) Cosolvent->Surfactant Fails Success Soluble State Achieved (Proceed to Assay) Cosolvent->Success Solved Cyclodextrin Host-Guest Complexation (HP-β-CD) Surfactant->Cyclodextrin Fails Surfactant->Success Solved Cyclodextrin->Success Solved

Logical overview of solubility enhancement strategies for lipophilic pyrazoles.

Troubleshooting & FAQs

Q1: When I dilute my DMSO stock of 4-bromo-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole into my aqueous biological assay buffer, it immediately crashes out. Why does this happen, and how can I prevent it? A1: Causality: The "crash out" is a kinetic precipitation event. The compound is perfectly solvated in DMSO, but upon rapid dilution in water, the local concentration of the pyrazole exceeds its thermodynamic solubility limit before it can uniformly disperse. The difluoromethyl and bromo groups strongly prefer self-association over hydration. Solution: Instead of a single-step dilution, utilize a "step-down" co-solvent gradient or introduce a non-ionic surfactant. Adding 0.05% - 0.1% Tween-20 or Triton X-100 to your assay buffer prior to the addition of the DMSO stock lowers the interfacial tension. This creates hydrophobic micellar cores that accommodate the lipophilic pyrazole, preventing nucleation and keeping the molecule available for your assay[3].

Q2: I need to perform a cross-coupling reaction using this compound in an aqueous-organic biphasic system, but the reaction stalls. How do I improve solubility to drive the catalytic cycle? A2: Causality: For a biphasic reaction to proceed, the bromo-pyrazole must partition into the aqueous phase (or at least the interface) to interact with the water-soluble catalyst complex and the base. Its extreme hydrophobicity traps it entirely in the organic phase, starving the reaction. Solution: Incorporate a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB), or switch to a water-miscible aprotic dipolar solvent like DMF or 1,4-dioxane mixed with water. Aprotic dipolar solvents significantly improve the solubility of highly functionalized pyrazole derivatives in cyclocondensation and cross-coupling reactions by disrupting solute-solute interactions[3].

Q3: We are advancing a derivative of this compound to in vivo pharmacokinetic (PK) studies, but we cannot achieve a high enough concentration in standard saline. Structural modification is not an option. What is the best formulation strategy? A3: Causality: While structural modifications (like adding polar heteroatoms) are the gold standard for improving solubility in drug discovery[4], they are impossible when evaluating a fixed candidate. Standard saline offers no hydrophobic cavities for the lipophilic drug to partition into, leading to immediate precipitation. Solution: Utilize host-guest complexation using Hydroxypropyl-β-cyclodextrin (HP-β-CD). The hydrophobic cavity of HP-β-CD is perfectly sized to encapsulate the heavily substituted pyrazole ring, while its hydrophilic exterior ensures high aqueous solubility[5]. Computational and experimental models confirm that supramolecular macrocycles significantly enhance the aqueous solubility of poorly water-soluble molecules[6].

Quantitative Comparison of Solubilization Strategies

To help you select the appropriate method, the table below summarizes the expected solubility limits and mechanisms of action for various interventions.

Solubilization StrategyExpected Concentration LimitMechanism of ActionBest Use Case
Neat Aqueous Buffer (pH 7.4) < 1 μg/mLNone (Thermodynamic baseline)Baseline reference
5% DMSO in Buffer 10 - 50 μg/mLDisruption of water hydrogen-bond networkIn vitro biochemical assays
0.1% Tween-80 in Buffer 50 - 200 μg/mLMicellar encapsulationCell-based assays
20% w/v HP-β-CD in Saline 1 - 5 mg/mLHost-guest inclusion complexationIn vivo PK dosing
Lipid Emulsion (e.g., Intralipid) > 5 mg/mLPartitioning into lipid dropletsIntravenous formulation

Step-by-Step Methodologies

The following protocols are designed as self-validating systems to ensure scientific integrity and reproducible results in your lab.

Protocol A: Kinetic Solubility Assessment & Micellar Solubilization

This protocol is ideal for preparing assay-ready solutions without altering the compound's structure.

  • Preparation of Stock: Dissolve 4-bromo-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole in 100% molecular biology grade DMSO to yield a 10 mM stock. Causality: DMSO acts as a powerful hydrogen-bond acceptor and disrupts the strong crystal lattice energy of the halogenated pyrazole[3].

  • Buffer Modification: Supplement your target aqueous buffer (e.g., PBS, pH 7.4) with 0.1% v/v Tween-80. Mix thoroughly until completely clear.

  • Step-Down Dilution: Aliquot 990 μL of the modified buffer into a microcentrifuge vial. While vortexing at medium speed, add 10 μL of the DMSO stock dropwise. Causality: Continuous agitation prevents localized supersaturation, allowing the compound to partition directly into the hydrophobic cores of the Tween-80 micelles.

  • Validation (Self-Validating Step): Centrifuge the mixture at 10,000 × g for 10 minutes. Carefully inspect the bottom of the tube. Validation: The absence of a visible white pellet confirms that the compound is successfully suspended in the micellar phase, rather than kinetically precipitating.

Protocol B: Preparation of HP-β-CD Inclusion Complexes

Use this protocol when high concentrations are required for in vivo dosing or intensive aqueous reactions.

CyclodextrinMechanism Pyrazole Lipophilic Pyrazole Water Aqueous Media Pyrazole->Water Direct Addition HPBCD HP-β-CD (Host) Pyrazole->HPBCD Encapsulation Precipitate Aggregation (Precipitate) Water->Precipitate Hydrophobic Effect Complex Inclusion Complex HPBCD->Complex Stirring/Heat Soluble Aqueous Solubility Complex->Soluble Hydrophilic Exterior

Mechanistic pathway of host-guest complexation to prevent hydrophobic aggregation.

  • Host Preparation: Prepare a 20% w/v solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in deionized water or standard saline.

  • Guest Addition: Add 4-bromo-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole powder directly to the HP-β-CD solution at a target concentration of 2 mg/mL.

  • Complexation: Stir the suspension aggressively at 500 rpm at 37°C for 24 hours. Causality: The input of thermal and mechanical energy overcomes the activation barrier, allowing the lipophilic pyrazole to displace water molecules inside the cyclodextrin cavity, forming a stable host-guest complex[6].

  • Filtration & Validation: Filter the solution through a 0.22 μm PTFE syringe filter to remove any uncomplexed solid. Validation: Analyze the filtrate via HPLC-UV. The area under the curve (AUC) will quantify the exact concentration of the solubilized complex, confirming that the thermodynamic solubility limit has been artificially raised.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of Fluorinated Pyrazoles: 4-bromo-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole vs. 1-methyl-3-(trifluoromethyl)pyrazole

Introduction The pyrazole scaffold is a cornerstone in modern medicinal and agrochemical research, prized for its metabolic stability and versatile biological activities.[1][2] The strategic introduction of fluorine-cont...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The pyrazole scaffold is a cornerstone in modern medicinal and agrochemical research, prized for its metabolic stability and versatile biological activities.[1][2] The strategic introduction of fluorine-containing substituents, such as the trifluoromethyl (-CF3) and difluoromethyl (-CHF2) groups, is a well-established method for modulating a molecule's physicochemical properties, including lipophilicity, metabolic stability, and target binding affinity.[1][3][4] This guide provides an in-depth comparison of two functionally important fluorinated pyrazoles: 4-bromo-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole (Compound A ) and 1-methyl-3-(trifluoromethyl)pyrazole (Compound B ).

While structurally similar, the distinct substitution patterns on these molecules dictate fundamentally different chemical reactivities and, consequently, their applications as synthetic building blocks. This document will dissect these differences, offering a predictive framework for their behavior in key reaction classes, supported by experimental data from the literature. We will explore their electronic profiles, susceptibility to electrophilic and nucleophilic attack, and utility in modern cross-coupling methodologies.

Analysis of Electronic and Steric Profiles

The reactivity of a pyrazole ring is governed by the cumulative electronic and steric effects of its substituents. The pyrazole ring itself is an electron-rich aromatic system.[2] However, the nature and position of attached groups can either enhance or diminish this inherent nucleophilicity.

  • Electron-Withdrawing Groups (EWGs): The trifluoromethyl (-CF3) group is a powerful EWG due to the high electronegativity of the fluorine atoms, deactivating the ring towards electrophilic attack.[4][5] The difluoromethyl (-CHF2) group is also strongly electron-withdrawing, albeit less so than the -CF3 group.[3] The bromine atom at C4 in Compound A also exerts a deactivating inductive effect.

  • Electron-Donating Groups (EDGs): Methyl groups (-CH3) are weakly electron-donating through hyperconjugation, which activates the ring towards electrophilic attack.

A summary of the substituent effects for each compound is presented below.

CompoundPositionSubstituentElectronic EffectPredicted Impact on Pyrazole Ring
A N1-CHF2Strong EWG (-I)Deactivation
C3-CH3Weak EDG (+I, Hyperconjugation)Activation
C4-BrEWG (-I)Deactivation
C5-CH3Weak EDG (+I, Hyperconjugation)Activation
B N1-CH3Weak EDG (+I, Hyperconjugation)Activation
C3-CF3Very Strong EWG (-I)Strong Deactivation
C4-HNeutralN/A
C5-HNeutralN/A

Key Insight: The opposing effects of the N-substituents are critical. The N-methyl group in Compound B partially offsets the deactivating -CF3 group. Conversely, the N-difluoromethyl group in Compound A adds to the overall deactivation of the ring, despite the presence of two activating methyl groups at C3 and C5.

G cluster_A Compound A: Electronic Effects cluster_B Compound B: Electronic Effects A 4-bromo-1-(CHF2)-3,5-dimethyl-1H-pyrazole A_ring Pyrazole Ring CHF2 -CHF2 (N1) Strong EWG CHF2->A_ring -I Br -Br (C4) EWG Br->A_ring -I Me3 -CH3 (C3) EDG Me3->A_ring +I Me5 -CH3 (C5) EDG Me5->A_ring +I B 1-methyl-3-(CF3)pyrazole B_ring Pyrazole Ring Me1 -CH3 (N1) EDG Me1->B_ring +I CF3 -CF3 (C3) Very Strong EWG CF3->B_ring -I G cluster_B Pathway for Compound B cluster_A Pathway for Compound A B_start 1-methyl-3-(CF3)pyrazole B_lith 5-Lithio Intermediate B_start->B_lith n-BuLi (C-H Activation) B_func C5-Functionalized Product B_lith->B_func Electrophile (E+) A_start 4-bromo-1-(CHF2)-3,5-dimethyl-1H-pyrazole A_lith 4-Lithio Intermediate A_start->A_lith n-BuLi (Br-Li Exchange) A_func C4-Functionalized Product A_lith->A_func Electrophile (E+)

Figure 2: Contrasting metalation strategies for Compounds A and B.

Reactivity in Transition Metal-Catalyzed Cross-Coupling

The presence of a halogen atom is a key feature for engaging in transition metal-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry.

Compound A (4-bromo-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole): The C4-Br bond makes this compound an ideal substrate for a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura (C-C bond formation), Sonogashira (C-C bond formation), and Buchwald-Hartwig amination (C-N bond formation). [6]The reactivity in these reactions generally follows the trend I > Br > Cl, making the bromo-substituent a good balance of reactivity and stability. [6]This pre-functionalization allows for the direct and modular installation of diverse aryl, alkyl, alkynyl, and amino groups at the C4 position.

Compound B (1-methyl-3-(trifluoromethyl)pyrazole): In its native state, Compound B cannot participate in cross-coupling reactions as a halide partner. It would first require halogenation (e.g., bromination at C4 as described in Section 2) to become a suitable substrate. Therefore, Compound A represents a more advanced intermediate for diversification via cross-coupling.

Reaction TypeCompound ACompound BRationale
Electrophilic Substitution UnreactiveReactive at C4C4 position is blocked in A ; ring is deactivated. C4-H is available in B . [7]
C-H Lithiation Not ApplicableReactive at C5No ring C-H in A . C5-H in B is acidified by the C3-CF3 group. [8][9]
Halogen-Metal Exchange Reactive at C4Not ApplicableC4-Br bond in A allows for exchange. No halogen in B .
Cross-Coupling Direct Substrate at C4Requires Prior HalogenationC4-Br in A is a coupling handle. B lacks a leaving group. [6]

Detailed Experimental Protocols

The following protocols are representative of the key reactivity patterns discussed. Researchers should always first consult the primary literature and perform appropriate risk assessments.

Protocol 1: Electrophilic Bromination of 1-methyl-3-(trifluoromethyl)pyrazole (Compound B)

This protocol is adapted from the procedure described by Tairov, M. A., et al. (2020).[7]

  • Setup: To a solution of 1-methyl-3-(trifluoromethyl)-1H-pyrazole (1.0 eq) in dimethylformamide (DMF, approx. 0.7 M solution), add N-bromosuccinimide (NBS, 1.3 eq).

  • Reaction: Heat the reaction mixture to 60 °C and stir for 10-12 hours.

  • Monitoring: Monitor the reaction progress by GC-MS or LC-MS to confirm the consumption of the starting material.

  • Workup: After cooling to room temperature, the reaction mixture can be subjected to vacuum distillation to isolate the product, 4-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole. [7]

Protocol 2: C5-Lithiation and Functionalization of 1-methyl-3-(trifluoromethyl)pyrazole (Compound B)

This protocol is based on methodologies for the lithiation of trifluoromethylpyrazoles.[8][9]

  • Setup: In a flame-dried, three-neck flask under an inert atmosphere (N2 or Ar), dissolve 1-methyl-3-(trifluoromethyl)-1H-pyrazole (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C (dry ice/acetone bath).

  • Lithiation: Add n-butyllithium (n-BuLi, 1.05 eq, as a solution in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting solution at -78 °C for 1 hour.

  • Electrophilic Trap: Add the desired electrophile (e.g., benzaldehyde, 1.1 eq) dropwise.

  • Quench: After stirring for an additional 1-2 hours at -78 °C, slowly warm the reaction to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl).

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.

Protocol 3: Representative Suzuki-Miyaura Coupling of a 4-Bromo-Pyrazole (Model for Compound A)

This protocol illustrates a general procedure for the Suzuki coupling of 4-bromo-pyrazoles.[6]

  • Setup: To a reaction vessel, add the 4-bromo-pyrazole substrate (e.g., Compound A , 1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst (e.g., XPhos Pd G2, 2 mol%), and a base (e.g., K3PO4, 2.0 eq).

  • Solvent: Add a suitable solvent system, such as a mixture of toluene and water (e.g., 10:1 v/v).

  • Reaction: Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. Heat the reaction to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Workup: Cool the reaction to room temperature and dilute with water and ethyl acetate. Separate the layers. Wash the organic layer with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

Figure 3: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Summary and Outlook

The comparison between 4-bromo-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole and 1-methyl-3-(trifluoromethyl)pyrazole highlights a crucial principle in synthetic strategy: seemingly minor structural changes can lead to orthogonal reactivity.

  • 1-methyl-3-(trifluoromethyl)pyrazole (Compound B) is an excellent starting point for building complexity from the core pyrazole structure. Its reactivity is defined by the acidic C5-H for regioselective metalation and the open C4 position for electrophilic substitution.

  • 4-bromo-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole (Compound A) is best viewed as a pre-functionalized scaffold, ideally suited for rapid library synthesis and late-stage diversification. Its utility is dominated by the C4-Br handle, which provides direct access to a vast array of structures through robust and predictable cross-coupling chemistry.

The choice between these two building blocks depends entirely on the synthetic goal. For de novo synthesis where early-stage functionalization of the core is desired, Compound B offers more flexibility. For diversity-oriented synthesis where rapid attachment of various fragments to a stable core is the objective, Compound A is the superior choice. Understanding these fundamental differences in reactivity is paramount for researchers aiming to efficiently leverage these valuable fluorinated heterocycles in their discovery programs.

References

  • Tairov, M. A., et al. (2020). A Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. Organic Process Research & Development, 24(9), 2619–2632. Available at: [Link]

  • Tairov, M. A., et al. (2020). Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. American Chemical Society. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid. Available at: [Link]

  • Patel, R. B., et al. (2022). Synthesis and Antimicrobial Screening of 3-Fluoromethyl Pyrazole Derivatives. Journal of Heterocyclic Chemistry, 59(7), 1276-1286. Available at: [Link]

  • Hu, J., et al. (2012). N-Difluoromethylation of Imidazoles and Pyrazoles Using BrCF2PO(OEt)2 under Mild Condition. Angewandte Chemie International Edition, 51(43), 10854-10857. Available at: [Link]

  • Martinez-Arias, N., et al. (2023). Copper-Mediated Late-Stage Radical Trifluoromethylation of Pyrazole-Type Scaffolds. ACS Omega, 8(46), 43815–43825. Available at: [Link]

  • Svatunek, D., et al. (2023). Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. Chemical Science, 14(43), 12134-12140. Available at: [Link]

  • Wang, X., et al. (2011). (4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)(2,6-difluorophenyl)methanone. Acta Crystallographica Section E, 67(Pt 11), o2874. Available at: [Link]

  • University of Mississippi. (2020). Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. eGrove. Available at: [Link]

  • Gutsulyak, D. V., et al. (2022). Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. Molecules, 27(7), 2139. Available at: [Link]

  • Stadnii, I. A., et al. (2023). Efficient Access to Functionalized N‑Difluoromethylpyrazoles. ACS Omega, 8(49), 46995–47005. Available at: [Link]

  • Tokunaga, E., et al. (2014). Direct Nucleophilic Difluoromethylation of Aromatic Isoxazoles Activated by Electron-Withdrawing Groups Using (Difluoromethyl)trimethylsilane. ScienceOpen. Available at: [Link]

  • Jojibabu, P., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(14), 5562. Available at: [Link]

  • Quiroga, J., & Trilleras, J. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(3), 1016-1043. Available at: [Link]

  • Cong, W., et al. (2021). Trifluoromethyl-substituted 3,5-bis(arylidene)-4-piperidones as potential anti-hepatoma and anti-inflammation agents by inhibiting NF-кB activation. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1095-1104. Available at: [Link]

Sources

Comparative

A Comprehensive Guide to Validating a Stability-Indicating HPLC Method for Purity Assessment of 4-bromo-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole

This guide provides an in-depth, scientifically grounded framework for the validation of a High-Performance Liquid Chromatography (HPLC) method designed for the purity assessment of 4-bromo-1-(difluoromethyl)-3,5-dimethy...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, scientifically grounded framework for the validation of a High-Performance Liquid Chromatography (HPLC) method designed for the purity assessment of 4-bromo-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole. As a novel heterocyclic compound with potential applications in pharmaceutical development, ensuring its purity is paramount for safety and efficacy. This document moves beyond a simple checklist, offering insights into the causality behind experimental choices and establishing a self-validating system rooted in the principles of the International Council for Harmonisation (ICH) guidelines.[1][2]

The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[3] This guide presents a robust, stability-indicating reverse-phase HPLC (RP-HPLC) method, validated to accurately and precisely quantify the purity of the target compound and separate it from potential impurities and degradation products.

The Analytical Target Profile (ATP): Defining the Method's Purpose

Before embarking on validation, we must first establish the Analytical Target Profile (ATP). The ATP is a prospective summary of the method's intended use and desired performance characteristics, a concept emphasized in the modernized ICH Q14 guideline.[2]

  • Analyte and Matrix: 4-bromo-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole drug substance.

  • Intended Purpose: To be a stability-indicating quantitative method for the determination of purity and the separation of process-related impurities and degradation products.

  • Performance Characteristics: The method must be specific, accurate, precise, linear, and robust over the specified range for quantifying the active pharmaceutical ingredient (API). It must also be capable of detecting and quantifying impurities at specified levels.

Optimized Chromatographic Method

Following a systematic method development process (not detailed here), the following chromatographic conditions were established to provide optimal separation and peak shape for the parent compound and its potential degradants. The pyrazole core and aromatic-like characteristics suggest strong retention on a C18 stationary phase and good UV absorbance.[4]

ParameterCondition
Instrument Agilent 1260 Infinity II HPLC or equivalent
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Phosphoric Acid in Water; B: Acetonitrile
Gradient 0-2 min (40% B), 2-15 min (40-90% B), 15-18 min (90% B), 18-18.1 min (90-40% B), 18.1-25 min (40% B)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV-Vis Diode Array Detector (DAD) at 254 nm
Diluent Acetonitrile:Water (50:50, v/v)

Method Validation Workflow

The validation process follows a logical sequence, where each step builds confidence in the method's performance. The overall workflow is designed to meet global regulatory expectations from agencies like the FDA and EMA.[1][5]

Method_Validation_Workflow cluster_0 Planning cluster_1 Execution cluster_2 Reporting ATP Define Analytical Target Profile (ATP) Protocol Develop Validation Protocol & Acceptance Criteria ATP->Protocol Guides Specificity Specificity & Forced Degradation Protocol->Specificity Linearity Linearity Accuracy Accuracy (Recovery) Precision Precision (Repeatability & Intermediate) LOQ LOD / LOQ Robustness Robustness Report Compile Validation Report Robustness->Report Conclusion Assess Fitness for Purpose Report->Conclusion Informs

Caption: Overall workflow for HPLC method validation.

Validation Parameter Assessment: Protocols and Results

The core of the validation study involves challenging the method against a series of performance characteristics as defined by the ICH Q2(R2) guideline.[6][7][8]

Specificity and Forced Degradation

Causality: Specificity is the ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradants, or placebo ingredients.[1] For a purity assay, this is the most critical validation parameter. To prove the method is "stability-indicating," we must demonstrate that it can separate the main analyte from degradation products formed under relevant stress conditions.[9][10] Forced degradation studies are designed to intentionally degrade the sample to produce these potential interferents.[11][12]

Forced Degradation Protocol:

  • Prepare solutions of 4-bromo-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole at approximately 1.0 mg/mL.

  • Expose the solutions to the following stress conditions as outlined in ICH Q1A(R2):[10]

    • Acid Hydrolysis: Add 1N HCl and heat at 80°C for 4 hours.

    • Base Hydrolysis: Add 1N NaOH and heat at 80°C for 2 hours.

    • Oxidative Degradation: Add 30% H₂O₂ and store at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid drug substance at 105°C for 48 hours, then dissolve.

    • Photolytic Degradation: Expose the solution to light providing overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).

  • Neutralize the acid and base-stressed samples before injection.

  • Analyze all stressed samples, along with an unstressed control sample, by the proposed HPLC method.

  • Assess peak purity for the main analyte peak in all stressed chromatograms using a Diode Array Detector (DAD) to ensure it is spectrally homogeneous.

Forced_Degradation_Logic cluster_stress Stress Conditions (ICH Q1A) Acid Acid Hydrolysis HPLC Analyze via Proposed HPLC Method Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation (H₂O₂) Oxidation->HPLC Thermal Thermal Thermal->HPLC Photo Photolytic Photo->HPLC API API Sample (4-bromo-1-(difluoromethyl) -3,5-dimethyl-1H-pyrazole) API->Acid API->Base API->Oxidation API->Thermal API->Photo Result Demonstrate Separation of API from Degradants HPLC->Result Conclusion Method is Specific & Stability-Indicating Result->Conclusion

Sources

Validation

A Comparative Guide to the Antifungal Efficacy of Pyrazole-Derived Compounds, with a Focus on Fluorinated Moieties

Introduction: The Pressing Need for Novel Antifungal Agents The global rise of fungal infections, coupled with an alarming increase in antifungal drug resistance, presents a significant threat to agriculture and public h...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pressing Need for Novel Antifungal Agents

The global rise of fungal infections, coupled with an alarming increase in antifungal drug resistance, presents a significant threat to agriculture and public health.[1][2] Pathogenic fungi are responsible for devastating crop losses and life-threatening infections in immunocompromised individuals. This escalating crisis necessitates the urgent discovery and development of new fungicides with novel mechanisms of action.[1]

In this context, heterocyclic compounds have emerged as a particularly fruitful area of research. Among them, the pyrazole scaffold, a five-membered aromatic ring with two adjacent nitrogen atoms, has proven to be a versatile and privileged structure in medicinal and agrochemical development.[2][3][4] Pyrazole derivatives exhibit a wide spectrum of biological activities, and several have been successfully commercialized as fungicides, insecticides, and pharmaceuticals.[3][5]

This guide provides a comparative analysis of the antifungal efficacy of modern pyrazole-derived compounds. While the initial query focused on a specific 4-bromo-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole structure, the available scientific literature is broader. Therefore, this guide will concentrate on a well-researched and highly promising subclass: pyrazole carboxamides, with a particular emphasis on derivatives containing a difluoromethyl (CHF₂) group. This functional group is of significant interest as it often enhances the metabolic stability and binding affinity of drug candidates. We will delve into their mechanism of action, present comparative experimental data, and detail the scientific protocols used to validate their performance.

Mechanism of Action: Targeting the Fungal Powerhouse

The primary mechanism by which many potent pyrazole carboxamide fungicides exert their effect is through the inhibition of a critical enzyme in the fungal respiratory cycle: Succinate Dehydrogenase (SDH) .[6][7][8]

Expert Insight: The choice to target SDH is a strategic one. This enzyme, also known as Complex II, is a crucial component of both the mitochondrial electron transport chain (ETC) and the tricarboxylic acid (TCA) cycle. Its dual role makes it an Achilles' heel for fungal metabolism. Inhibiting SDH simultaneously cripples cellular energy (ATP) production and disrupts the synthesis of essential metabolic precursors.

The inhibition of SDH by pyrazole carboxamides leads to a cascade of detrimental downstream effects within the fungal cell:

  • Disruption of the TCA Cycle: The blockage of the conversion of succinate to fumarate stalls the entire cycle.

  • Impaired Energy Production: The halt in electron flow from SDH to Complex III of the ETC significantly reduces the proton gradient necessary for ATP synthesis.

  • Cellular Damage: The dysfunctional mitochondria can lead to the leakage of cellular contents and morphological abnormalities, such as shrunken and malformed hyphae.[8] Studies using transmission electron microscopy have shown that treatment with these compounds can cause an increase in the number of mitochondria with abnormal morphology, indicating a severe stress response.[8]

Below is a diagram illustrating the central role of SDH and its inhibition by pyrazole-based compounds.

cluster_TCA TCA Cycle cluster_ETC Electron Transport Chain (Mitochondrial Inner Membrane) Succinyl_CoA Succinyl_CoA Succinate Succinate Succinyl_CoA->Succinate Fumarate Fumarate Succinate->Fumarate Complex_II Complex II (SDH) Succinate->Complex_II e- Malate Malate Fumarate->Malate Complex_I Complex I Complex_III Complex III Complex_I->Complex_III Complex_II->Complex_III Complex_IV Complex IV Complex_III->Complex_IV ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase ATP ATP ATP_Synthase->ATP Pyrazole Pyrazole Carboxamide Inhibitor Pyrazole->Complex_II Inhibition

Caption: Inhibition of Succinate Dehydrogenase (SDH/Complex II) by pyrazole carboxamides.

Comparative In Vitro Antifungal Efficacy

The true measure of a novel antifungal candidate lies in its performance against a range of pathogenic fungi. The data below, synthesized from multiple independent studies, compares the efficacy of various pyrazole derivatives against agriculturally and clinically relevant fungal species. Efficacy is typically reported as the EC₅₀ (half-maximal effective concentration) or MIC (minimum inhibitory concentration), with lower values indicating higher potency.

Compound ID / NameTarget FungusEfficacy (EC₅₀ / MIC in µg/mL)Reference Commercial FungicideEfficacy of Reference (µg/mL)Source
SCU2028 Rhizoctonia solani0.022 (EC₅₀)Thifluzamide0.022 (EC₅₀)[8]
7d Rhizoctonia solani0.046 (EC₅₀)Boscalid0.741 (EC₅₀)[6]
12b Rhizoctonia solani0.046 (EC₅₀)Fluxapyroxad0.103 (EC₅₀)[6]
E1 Rhizoctonia solani1.1 (EC₅₀)Boscalid2.2 (EC₅₀)[7]
7ai Rhizoctonia solani0.37 (EC₅₀)Carbendazol1.00 (EC₅₀)[1]
1v Fusarium graminearum0.0530 (EC₅₀ in µM)PyraclostrobinComparable[9]
Z10 Phomopsis sp.12.5 (EC₅₀)Azoxystrobin24.9 (EC₅₀)[5]
6c Candida albicans0.0625 (MIC)FluconazoleNot directly compared in table[10][11]
6c Cryptococcus neoformans0.0625 (MIC)FluconazoleNot directly compared in table[10][11]

Analysis of Performance: The data clearly demonstrates the exceptional potency of novel pyrazole-derived compounds.[6][8] Several derivatives, such as SCU2028 , 7d , and 12b , exhibit efficacy that is not only comparable but often far superior to established commercial fungicides like Boscalid, Fluxapyroxad, and Thifluzamide against the devastating plant pathogen Rhizoctonia solani.[6][8] For instance, compounds 7d and 12b were more than 15 times more potent than Boscalid in the cited study.[6] Similarly, compound Z10 was roughly twice as effective as Azoxystrobin against Phomopsis sp.[5] The broad-spectrum potential is also noteworthy, with compounds like 6c showing excellent activity against human pathogens like Candida albicans and Cryptococcus neoformans.[10][11]

Experimental Protocols for Efficacy Validation

The trustworthiness of antifungal efficacy data is wholly dependent on the rigor of the experimental methods used. The protocols described below represent self-validating systems for assessing the performance of novel compounds.

A. Mycelium Growth Inhibition Assay

This is the standard in vitro method for determining the efficacy of a fungicide against filamentous fungi.[1][9] The causality is direct: a more potent compound will inhibit fungal growth at a lower concentration.

Step-by-Step Protocol:

  • Preparation of Media: Potato Dextrose Agar (PDA) is prepared and autoclaved. While still molten, the test compound (dissolved in a solvent like DMSO) is added to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). A solvent-only plate serves as the negative control, and a commercial fungicide serves as the positive control.

  • Inoculation: A small disc (e.g., 5 mm diameter) of mycelium from an actively growing culture of the target fungus is placed at the center of each prepared plate.

  • Incubation: Plates are incubated at a controlled temperature (e.g., 25-28°C) for a period of 2-5 days, or until the mycelium in the control plate has reached the edge.

  • Measurement & Calculation: The diameter of the fungal colony is measured in two perpendicular directions. The percentage of inhibition is calculated using the formula: Inhibition (%) = [(C - T) / C] x 100 Where C is the average diameter of the mycelium in the control group, and T is the average diameter in the treatment group.

  • EC₅₀ Determination: The inhibition percentages are plotted against the logarithm of the compound concentrations, and the EC₅₀ value is calculated via probit analysis.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare PDA Medium B Add Test Compound (Varying Concentrations) A->B C Pour Plates B->C D Inoculate with Fungal Mycelium Disc C->D E Incubate (e.g., 25°C, 3-5 days) D->E F Measure Colony Diameter E->F G Calculate % Inhibition F->G H Determine EC₅₀ Value G->H

Caption: Workflow for the Mycelium Growth Inhibition Assay.

B. Microscopic Analysis of Fungal Morphology

To understand how a compound affects the fungus at a cellular level, electron microscopy is an invaluable tool.[8]

  • Scanning Electron Microscopy (SEM): Provides high-resolution images of the surface of fungal hyphae. SEM analysis of fungi treated with effective pyrazole compounds often reveals hyphae that are shrunken, collapsed, and have abnormal surface textures compared to the smooth, turgid hyphae of untreated controls.[8]

  • Transmission Electron Microscopy (TEM): Allows for the visualization of the internal cellular structures. TEM can reveal damage to the cell wall and membrane, leakage of cytoplasmic contents, and significant changes in mitochondrial morphology, directly supporting the proposed mechanism of action.[8]

Conclusion and Future Outlook

The evidence strongly supports the development of pyrazole-based compounds, particularly pyrazole carboxamides bearing difluoromethyl groups, as next-generation antifungal agents. Their potent, often superior, efficacy against a range of fungal pathogens is well-documented, and their mechanism of targeting the highly conserved SDH enzyme is a validated and powerful strategy.[6][7][8] The comparative data presented in this guide highlights several lead compounds that outperform existing commercial standards, underscoring the immense potential held within this chemical class.

Future research should focus on several key areas:

  • In Vivo Validation: Promising candidates from in vitro studies must be evaluated in greenhouse and field trials (for agricultural use) or in animal models of infection (for clinical use) to assess their real-world efficacy, pharmacokinetics, and safety.[10][11]

  • Spectrum Expansion: Further chemical modifications could broaden the antifungal spectrum to cover an even wider range of problematic fungi.

  • Resistance Management: As with any antimicrobial, understanding and planning for potential resistance mechanisms will be crucial for the long-term viability of these compounds.

References

  • Li, S., et al. (2018). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules. Available at: [Link]

  • Wang, B-L., et al. (2016). Design, Synthesis, DFT Study and Antifungal Activity of Pyrazolecarboxamide Derivatives. Molecules. Available at: [Link]

  • Kumar, A., et al. (2022). Design, Synthesis and Evaluation of Antifungal Activity of Pyrazoleacetamide Derivatives. Current Bioactive Compounds. Available at: [Link]

  • Chen, J., et al. (2023). Design, Synthesis, and Antifungal Activities of Novel Pyrazole-4-carboxamide Derivatives Containing an Ether Group as Potential Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Zhang, Y., et al. (2024). Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Wang, J., et al. (2023). Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. Molecules. Available at: [Link]

  • Zhang, T., et al. (2025). Novel Chalcone Derivatives Containing Pyrazole: Synthesis, Antifungal Activity Evaluation, and Mechanism of Action against Phomopsis sp. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Liao, X., et al. (2020). Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Wang, W., et al. (2022). Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. Molecules. Available at: [Link]

  • Wang, W., et al. (2022). Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. MDPI. Available at: [Link]

  • Naguib, H. M., et al. (2022). Preliminary antifungal activity versus pyrazole derivatives 2-16. ResearchGate. Available at: [Link]

  • Long, S., et al. (2025). Antibacterial and antifungal pyrazoles based on different construction strategies. European Journal of Medicinal Chemistry. Available at: [Link]

  • El-Sawy, E. R., et al. (2013). Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives. Molecules. Available at: [Link]

  • Sharma, M. (2018). A Study of Pyrazole Derivative Synthesis and Characterization. Journal of Advances in Science and Technology. Available at: [Link]

  • Rastija, V., et al. (2023). Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria. Molecules. Available at: [Link]

  • Kamal, A., et al. (2020). s Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight. Current Organic Synthesis. Available at: [Link]

  • Long, S., et al. (2024). Antibacterial and Antifungal Pyrazoles Based on Different Construction Strategies. ResearchGate. Available at: [Link]

  • Xu, H., et al. (2024). Design, Synthesis, Antifungal and Antibacterial Activities of Novel Difluoromethyl Pyrazole Derivatives. Russian Journal of General Chemistry. Available at: [Link]

  • Zhang, Y-G., et al. (2022). Synthesis, Structure, and Antifungal Activities of 3-(Difluoromethyl)-Pyrazole-4-Carboxylic Oxime Ester Derivatives. ResearchGate. Available at: [Link]

  • Al-Abdullah, E. S., et al. (2021). Investigation of Antifungal Properties of Synthetic Dimethyl-4-Bromo-1-(Substituted Benzoyl) Pyrrolo[1,2-a] Quinoline-2,3-Dicarboxylates Analogues: Molecular Docking Studies and Conceptual DFT-Based Chemical Reactivity Descriptors and Pharmacokinetics Evaluation. Molecules. Available at: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Benchmarking Catalytic Efficiency with 4-bromo-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole Substrates

For the modern researcher in drug discovery and development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of innovation. Among these, pyrazoles bearing a difluoromethyl group are of particul...

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Author: BenchChem Technical Support Team. Date: March 2026

For the modern researcher in drug discovery and development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of innovation. Among these, pyrazoles bearing a difluoromethyl group are of particular interest due to the unique physicochemical properties conferred by this moiety, which can enhance metabolic stability, lipophilicity, and binding interactions. The substrate at the heart of our discussion, 4-bromo-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole, represents a versatile building block for the synthesis of novel pharmaceutical candidates. Its utility, however, is intrinsically linked to the efficiency with which the C4-bromo position can be derivatized through catalytic cross-coupling reactions.

This guide provides a comprehensive comparison of key catalytic strategies for the functionalization of this substrate. While direct experimental data for this specific molecule is emerging, we can establish robust benchmarks and predictive insights by critically analyzing data from closely analogous systems. This document is intended to empower researchers to make informed decisions in catalyst and reaction condition selection, thereby accelerating their research and development timelines.

Understanding the Landscape: Key Catalytic Cross-Coupling Reactions

The transformation of the C-Br bond on the pyrazole ring into new C-C or C-N bonds is most effectively achieved through palladium-catalyzed cross-coupling reactions. The three primary strategies we will evaluate are the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Heck reaction.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a powerhouse for creating carbon-carbon bonds by coupling an organohalide with an organoboron compound.[1][2] Its high functional group tolerance and the general stability of boronic acids make it a first-line strategy for many synthetic campaigns.

Catalytic Cycle and Mechanistic Considerations:

The catalytic cycle, illustrated below, involves the oxidative addition of the bromo-pyrazole to a Pd(0) species, followed by transmetalation with the boronic acid (activated by a base), and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Suzuki_Miyaura_Cycle Ar-Br 4-Bromo-pyrazole (Ar-Br) Oxidative_Addition Oxidative Addition Ar-Br->Oxidative_Addition Pd(0)L2 Pd(0)L₂ Pd(0)L2->Oxidative_Addition Ar-Pd(II)-Br(L2) Ar-Pd(II)(L₂)-Br Oxidative_Addition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)(L₂)-R Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R Coupled Product (Ar-R) Reductive_Elimination->Ar-R R-B(OH)2 Aryl Boronic Acid (R-B(OH)₂) + Base R-B(OH)2->Transmetalation

Suzuki-Miyaura Catalytic Cycle

Performance Benchmarking with Analogous Substrates:

The following table summarizes the performance of Suzuki-Miyaura coupling with bromo-pyrazole analogs, providing a predictive benchmark for our target substrate.

Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
RuPhos-Pd G2 (1 mol%)K₃PO₄Isopropanol/H₂OMWI (110)0.185-95[3]
PdCl₂(dppf) (0.2 mol%)-THFReflux4>95[4]
XPhos Pd G2K₂CO₃Dioxane/H₂O1001270-90[5]

Causality Behind Experimental Choices:

  • Catalyst: The choice of a pre-catalyst like RuPhos-Pd G2 or XPhos Pd G2 is deliberate. These feature bulky, electron-rich phosphine ligands that promote the rate-limiting oxidative addition step and stabilize the active Pd(0) species.[3][5]

  • Base: A base such as K₃PO₄ or K₂CO₃ is crucial for the activation of the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.

  • Solvent: A mixture of an organic solvent (e.g., isopropanol, dioxane, THF) and water is often optimal. The organic solvent solubilizes the reactants and catalyst, while water helps to dissolve the inorganic base and can accelerate the reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

For the introduction of nitrogen-based functionalities, the Buchwald-Hartwig amination is the gold standard, enabling the coupling of aryl halides with a wide array of amines.[6][7]

Catalytic Cycle and Mechanistic Considerations:

Similar to the Suzuki-Miyaura coupling, the cycle begins with oxidative addition. The key subsequent step is the coordination of the amine to the palladium center and deprotonation by a base to form a palladium-amido complex. Reductive elimination then furnishes the desired N-aryl product.

Buchwald_Hartwig_Cycle Ar-Br 4-Bromo-pyrazole (Ar-Br) Oxidative_Addition Oxidative Addition Ar-Br->Oxidative_Addition Pd(0)L2 Pd(0)L₂ Pd(0)L2->Oxidative_Addition Ar-Pd(II)-Br(L2) Ar-Pd(II)(L₂)-Br Oxidative_Addition->Ar-Pd(II)-Br(L2) Amine_Coordination Amine Coordination & Deprotonation Ar-Pd(II)-Br(L2)->Amine_Coordination Ar-Pd(II)-NR2(L2) Ar-Pd(II)(L₂)-NR₂ Amine_Coordination->Ar-Pd(II)-NR2(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR2(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-NR2 Coupled Product (Ar-NR₂) Reductive_Elimination->Ar-NR2 HNR2 Amine (HNR₂) + Base HNR2->Amine_Coordination

Buchwald-Hartwig Amination Catalytic Cycle

Performance Benchmarking with Analogous Substrates:

Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(dba)₂ / tBuDavePhosNaOtBuToluene80-10012-2460-70[8][9]
Pd(OAc)₂ / BINAPCs₂CO₃Toluene1108Variable[7]

Causality Behind Experimental Choices:

  • Ligand: Bulky phosphine ligands like tBuDavePhos and BINAP are essential to promote reductive elimination, which is often the rate-determining step in Buchwald-Hartwig amination. They also prevent the formation of catalytically inactive palladium-bridged dimers.

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is required to deprotonate the amine, facilitating its coordination to the palladium center.

  • Challenges: A potential challenge with pyrazole substrates is the coordination of the pyrazole's nitrogen atoms to the palladium center, which can inhibit catalysis.[10] The choice of a highly active catalyst system can help to overcome this.

Heck Reaction: Vinylation of the Pyrazole Core

The Heck reaction provides a powerful method for the formation of C-C bonds through the coupling of an aryl halide with an alkene.[11][12]

Catalytic Cycle and Mechanistic Considerations:

The cycle involves oxidative addition, followed by coordination of the alkene and migratory insertion (carbopalladation). The final steps are β-hydride elimination to release the vinylated product and reductive elimination to regenerate the Pd(0) catalyst.

Heck_Reaction_Cycle Ar-Br 4-Bromo-pyrazole (Ar-Br) Oxidative_Addition Oxidative Addition Ar-Br->Oxidative_Addition Pd(0)L2 Pd(0)L₂ Pd(0)L2->Oxidative_Addition Ar-Pd(II)-Br(L2) Ar-Pd(II)(L₂)-Br Oxidative_Addition->Ar-Pd(II)-Br(L2) Alkene_Coordination Alkene Coordination & Insertion Ar-Pd(II)-Br(L2)->Alkene_Coordination Intermediate Carbopalladation Intermediate Alkene_Coordination->Intermediate Beta_Hydride_Elim β-Hydride Elimination Intermediate->Beta_Hydride_Elim Beta_Hydride_Elim->Pd(0)L2 Vinylated_Product Vinylated Product Beta_Hydride_Elim->Vinylated_Product Alkene Alkene Alkene->Alkene_Coordination

Heck Reaction Catalytic Cycle

Performance Benchmarking with Analogous Substrates:

Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / PPh₃Et₃NDMF10012-2450-90[13]
Pd₂(dba)₃ / P(o-tolyl)₃K₂CO₃NMP12012Variable[10]

Causality Behind Experimental Choices:

  • Catalyst: Simpler phosphine ligands like triphenylphosphine (PPh₃) are often effective. The choice of palladium precursor can be Pd(OAc)₂ or Pd₂(dba)₃.

  • Base: An organic base like triethylamine (Et₃N) or an inorganic base like potassium carbonate (K₂CO₃) is used to neutralize the HBr generated during the reaction.

  • Solvent: Polar aprotic solvents such as DMF or NMP are typically used to ensure the solubility of the catalyst and reactants.

Detailed Experimental Protocols

The following are generalized protocols for Suzuki-Miyaura coupling and Buchwald-Hartwig amination, based on highly successful systems for analogous bromo-pyrazoles. These should serve as excellent starting points for optimization with the 4-bromo-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole substrate.

Experimental_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification Vessel To a dry reaction vessel, add: - 4-Bromo-pyrazole (1.0 eq) - Coupling Partner (1.2 eq) - Base (2.0 eq) - Catalyst (0.2-1 mol%) Inert Seal, evacuate, and backfill with an inert gas (N₂ or Ar) Vessel->Inert Solvent Add anhydrous solvent Inert->Solvent Heat Heat to the desired temperature with vigorous stirring Solvent->Heat Monitor Monitor reaction progress by TLC or LC-MS Heat->Monitor Cool Cool to room temperature Monitor->Cool Quench Quench the reaction (e.g., with H₂O or NH₄Cl) Cool->Quench Extract Extract with an organic solvent Quench->Extract Purify Dry, concentrate, and purify by flash column chromatography Extract->Purify

Generalized Experimental Workflow

Protocol 1: Suzuki-Miyaura Coupling (Predictive)

  • Reaction Setup: To a dry microwave vial, add 4-bromo-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole (1.0 eq), the desired aryl boronic acid (1.2 eq), K₃PO₄ (2.0 eq), and RuPhos-Pd G2 (1 mol%).

  • Inert Atmosphere: Seal the vial and evacuate and backfill with nitrogen three times.

  • Solvent Addition: Add a degassed 9:1 mixture of isopropanol and water.

  • Reaction Conditions: Heat the mixture in a microwave reactor to 110 °C for 10-30 minutes.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination (Predictive)

  • Reaction Setup: To a dry Schlenk tube, add 4-bromo-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole (1.0 eq), the desired amine (1.2 eq), NaOtBu (1.5 eq), Pd(dba)₂ (2 mol%), and tBuDavePhos (4 mol%).

  • Inert Atmosphere: Seal the tube and evacuate and backfill with argon three times.

  • Solvent Addition: Add anhydrous, degassed toluene.

  • Reaction Conditions: Heat the mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Conclusion and Future Outlook

The functionalization of 4-bromo-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole is a critical step in the synthesis of novel compounds with potential therapeutic applications. Based on the extensive data available for analogous systems, palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions are all highly viable strategies. The Suzuki-Miyaura coupling, particularly with modern catalyst systems like RuPhos-Pd G2, offers a rapid and high-yielding route for C-C bond formation. For C-N bond formation, the Buchwald-Hartwig amination, while potentially requiring more optimization to overcome catalyst inhibition, provides a direct path to a diverse range of aminated pyrazoles.

The protocols and comparative data presented in this guide serve as a robust starting point for any researcher entering this area. It is anticipated that high-throughput screening of catalysts, ligands, and reaction conditions will further refine these methods, leading to even more efficient and versatile synthetic routes for this important class of molecules.

References

  • Der Pharma Chemica. Synthesis of 1-(Methylsulfonylmethyl)-4-aryl -1H-pyrazole Derivatives Using Ruphos-Pd as Catalyst. [Link]

  • ResearchGate. ChemInform Abstract: Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. [Link]

  • ResearchGate. Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. [Link]

  • Chemical Society Reviews (RSC Publishing). Late-stage difluoromethylation: concepts, developments and perspective. [Link]

  • PMC. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • PMC. Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. [Link]

  • Chemistry LibreTexts. Heck Reaction. [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

  • ResearchGate. (PDF) 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. [Link]

  • HETEROCYCLES. SYNTHESIS OF 4-ARYLPYRAZOLES VIA PdCl2(dppf)-CATALYZED CROSS COUPLING REACTION WITH GRIGNARD REAGENTS. [Link]

  • MDPI. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. [Link]

  • SIOC Journals. Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. [Link]

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Safety & Regulatory Compliance

Safety

4-bromo-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole proper disposal procedures

Standard Operating Procedure & Disposal Guide: 4-Bromo-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole Proper chemical hygiene and disposal protocols are not just regulatory requirements; they are the foundation of a self-va...

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Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure & Disposal Guide: 4-Bromo-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole

Proper chemical hygiene and disposal protocols are not just regulatory requirements; they are the foundation of a self-validating safety culture in any drug development or agrochemical laboratory. 4-bromo-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole (CAS: 882230-06-0) is a highly functionalized halogenated organic compound. Because it contains both bromine and fluorine atoms, its disposal requires strict segregation and specialized thermal destruction to prevent severe environmental contamination and toxic byproduct formation.

This guide provides researchers and safety officers with the mechanistic reasoning and procedural steps required to handle, store, and dispose of this compound safely.

Chemical Profile & Hazard Classification

Before initiating any workflow, personnel must understand the quantitative and qualitative hazards associated with the compound. The table below summarizes the standardized GHS hazard classifications for halogenated pyrazoles.

Hazard ClassGHS CategoryHazard Statement CodeOperational Implication
Acute Toxicity (Oral/Dermal/Inhalation) Category 4H302, H312, H332Requires handling in a certified fume hood with proper PPE.
Skin Corrosion/Irritation Category 2H315Mandates the use of chemically resistant gloves (e.g., Nitrile/Neoprene).
Serious Eye Damage/Irritation Category 2AH319Requires safety goggles or a full face shield during transfer.
Specific Target Organ Toxicity Category 3H336May cause drowsiness or dizziness; ensure adequate ventilation.

Data derived from standardized SDS hazard classifications for related halogenated pyrazole derivatives1.

Mechanistic Reasoning: The Science of Halogenated Waste Destruction

Standard ambient incineration or drain disposal of 4-bromo-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole is strictly prohibited. The causality behind this restriction lies in the compound's molecular structure:

  • Prevention of Dioxin and Furan Synthesis: Low-temperature combustion of halogenated organics leads to the de novo synthesis of highly toxic polychlorinated/polyhalogenated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs). To prevent this,2 is required to ensure the complete thermal cleavage of the robust carbon-fluorine and carbon-bromine bonds [[2]]().

  • Acid Gas Neutralization: The thermal breakdown of this pyrazole releases corrosive hydrogen fluoride (HF) and hydrogen bromide (HBr) gases. Permitted incineration facilities must be equipped with wet or dry flue-gas scrubbers (often utilizing alkaline slurries like calcium hydroxide) to neutralize these emissions, ensuring compliance with2 [[2]]().

Step-by-Step Disposal Workflow

To maintain a self-validating safety system, execute the following protocol precisely when disposing of this compound or its associated solvent waste.

Step 1: Strict Waste Segregation

  • Action: Isolate 4-bromo-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole waste exclusively into containers designated for "Halogenated Organic Waste."

  • Rationale: Never mix halogenated waste with non-halogenated solvents (e.g., ethanol, acetone). Mixing them forces the entire volume to be classified as halogenated waste, which 3 and complicates the destruction process [[3]]().

Step 2: Containment

  • Action: Transfer the waste into a chemically compatible High-Density Polyethylene (HDPE) carboy or drum.

  • Action: Cap the fill volume at44.

  • Rationale: Leaving a 25% headspace allows for vapor expansion due to ambient temperature fluctuations, preventing pressure-induced container rupture.

Step 3: Labeling & RCRA Storage Compliance

  • Action: Attach a compliant hazardous waste tag immediately upon the first drop of waste entering the container. Mark it clearly with GHS hazard pictograms (Acute Toxicity, Irritant).

  • Action: Store the waste in a designated Satellite Accumulation Area (SAA). Ensure off-site shipment within55.

Step 4: Transportation & Final Destruction

  • Action: Contract a permitted hazardous waste transporter to move the material to a licensed Treatment, Storage, and Disposal Facility (TSDF).

  • Rationale: The TSDF will utilize High-Temperature Incineration (HTI) to complete the 6 mandated by the EPA's Resource Conservation and Recovery Act (RCRA) 6.

Emergency Spill Response Protocol

In the event of an accidental release, execute the following steps immediately to mitigate exposure and environmental release:

  • Evacuate & Ventilate: Clear personnel from the immediate area. Ensure the fume hood or room ventilation is operating at maximum capacity to clear H336-classified vapors.

  • Containment: Use inert, non-combustible absorbent materials (e.g., vermiculite, dry sand, or specialized chemical absorbent pads) to dike and absorb the spill. Do not use combustible materials like sawdust, which can react with halogenated organics.

  • Collection: Carefully sweep the saturated absorbent into a heavy-duty hazardous waste bag or a dedicated solid waste HDPE drum using non-sparking tools.

  • Decontamination: Wash the spill surface with a mild detergent solution. Collect all rinsate as halogenated aqueous waste.

Disposal Workflow Visualization

DisposalWorkflow Gen Waste Generation: 4-Bromo-1-(difluoromethyl)- 3,5-dimethyl-1H-pyrazole Seg Waste Segregation: Isolate as Halogenated Waste (Do not mix with non-halogenated) Gen->Seg Cont Containment: Transfer to HDPE Receptacles (Max 3/4 capacity) Seg->Cont Lab Labeling & RCRA Storage: Mark Hazards (H302, H315, H319) Cont->Lab Inc High-Temp Incineration (HTI): >1100°C to prevent Dioxins Lab->Inc Scrub Flue Gas Scrubbing: Neutralize HF and HBr Emissions Inc->Scrub

Figure 1: Cradle-to-grave disposal workflow for halogenated pyrazole waste.

References

  • NextSDS. "4-bromo-3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole - NextSDS".
  • U.S. Waste Industries. "Incineration Disposal Services".
  • Hazardous Waste Experts. "Guidelines for Solvent Waste Recycling and Disposal".
  • Northwestern University. "Hazardous Waste Disposal Guide - Research Safety".
  • US EPA. "Learn the Basics of Hazardous Waste".
  • HETI Services. "EPA Rules For Hazardous Waste Management: A Primer on RCRA".

Sources

Handling

Mastering Laboratory Safety: A Guide to Personal Protective Equipment for Handling 4-bromo-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole

The following protocols are derived from the hazard profiles of analogous compounds, which are consistently classified as harmful if swallowed, causing skin irritation, and resulting in serious eye irritation.[2][3][4][5...

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Author: BenchChem Technical Support Team. Date: March 2026

The following protocols are derived from the hazard profiles of analogous compounds, which are consistently classified as harmful if swallowed, causing skin irritation, and resulting in serious eye irritation.[2][3][4][5][6] Therefore, all handling of 4-bromo-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole should be conducted with the assumption that it possesses these hazardous properties.

Core Principles of Chemical Handling

Before any laboratory work commences, a thorough understanding of the potential hazards is paramount. The "Hierarchy of Controls" is a fundamental concept in chemical safety that prioritizes risk mitigation strategies. Engineering controls, such as fume hoods, are the first line of defense. Administrative controls, like standard operating procedures, further reduce risk. Personal Protective Equipment (PPE) is the final, yet critical, barrier between the researcher and the chemical.

Essential Personal Protective Equipment (PPE)

A comprehensive PPE plan is non-negotiable. The following table outlines the minimum required PPE for handling 4-bromo-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole.

Protection Type Recommended Equipment Specifications & Rationale
Eye and Face Protection Safety glasses with side-shields or chemical splash goggles. A face shield is recommended when there is a risk of splashing.[1][3][7]Essential to prevent eye contact, which can cause serious and potentially irreversible damage. Standard prescription glasses are not a substitute for safety glasses.
Skin Protection Chemical-resistant gloves (Nitrile rubber recommended).[1][7][8][9] A flame-resistant laboratory coat.To prevent skin irritation and accidental exposure.[4][6] Gloves should be inspected before use and disposed of immediately after handling the compound or upon any sign of contamination or degradation. A lab coat protects personal clothing.[1]
Respiratory Protection Operations should be conducted in a certified chemical fume hood.[1][7][8]To minimize the risk of inhalation, which may cause respiratory irritation.[2][4][5] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[9]
Foot Protection Closed-toe shoes.To protect against spills and falling objects.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational plan is critical for minimizing exposure and ensuring a safe working environment.

1. Preparation and Donning PPE:

  • Pre-operation Check: Before entering the laboratory, ensure that the chemical fume hood is functioning correctly and that an eyewash station and safety shower are accessible and unobstructed.[7][9]

  • PPE Donning Sequence: The correct sequence for putting on PPE is crucial to avoid contamination.

PPE_Donning cluster_donning Donning PPE Workflow Lab_Coat 1. Lab Coat Gloves 2. Gloves Lab_Coat->Gloves Eye_Protection 3. Eye/Face Protection Gloves->Eye_Protection

PPE Donning Sequence

2. Handling the Chemical:

  • Weighing and Transfer: All weighing and transfers of the solid compound should be performed within a chemical fume hood or a glove box to contain any dust.

  • Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • Reaction Monitoring: If taking samples from a reaction, use appropriate techniques to minimize the generation of aerosols.

3. Disposal Plan:

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Unused Chemical: Dispose of the unused chemical and its container in accordance with local, state, and federal regulations. Do not pour down the drain.[1]

  • Contaminated Materials: All materials that have come into contact with 4-bromo-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole, such as gloves, pipette tips, and paper towels, should be collected in a designated and clearly labeled hazardous waste container.[1]

4. Doffing PPE and Decontamination:

  • PPE Doffing Sequence: Removing PPE in the correct order is essential to prevent cross-contamination.

PPE_Doffing cluster_doffing Doffing PPE Workflow Gloves_Doff 1. Gloves Eye_Protection_Doff 2. Eye/Face Protection Gloves_Doff->Eye_Protection_Doff Lab_Coat_Doff 3. Lab Coat Eye_Protection_Doff->Lab_Coat_Doff Wash_Hands 4. Wash Hands Thoroughly Lab_Coat_Doff->Wash_Hands

Sources

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